Product packaging for 1,7-Dimethyluric Acid(Cat. No.:CAS No. 33868-03-0)

1,7-Dimethyluric Acid

Cat. No.: B026191
CAS No.: 33868-03-0
M. Wt: 196.16 g/mol
InChI Key: NOFNCLGCUJJPKU-UHFFFAOYSA-N
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Description

1,7-Dimethyluric Acid (CAS 33868-03-0) is a primary metabolite of caffeine and plays a significant role in research focused on xenobiotic metabolism and enzyme phenotyping. With a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol, this high-purity compound (≥97%) serves as a critical standard and tool in biochemical research. Key Research Applications: Metabolic Pathway Studies: This compound is a pivotal intermediate in the caffeine metabolic pathway, specifically derived from the oxidation of paraxanthine. It is extensively used to investigate the activity and kinetics of drug-metabolizing enzymes, including Cytochrome P450 1A2 (CYP1A2) and xanthine oxidase. Analytical Reference Standard: this compound is widely used as a standard in High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry methods for the simultaneous determination of plasma or urinary levels of theophylline and its metabolites, without interference from caffeine or other caffeine metabolites. Enzyme Phenotyping: The analysis of this metabolite, often in conjunction with other methylxanthines, is a established non-invasive method for determining an individual's CYP1A2 and N-acetyltransferase 2 (NAT2) metabolic phenotypes in human population studies. Electrochemical Research: Its electrochemical oxidation behavior has been characterized across a wide pH range, providing insights into its physicochemical properties. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B026191 1,7-Dimethyluric Acid CAS No. 33868-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
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InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NOFNCLGCUJJPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)NC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30187499
Record name 1,7-Dimethyluric acid
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Molecular Weight

196.16 g/mol
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Physical Description

Solid
Record name 1,7-Dimethyluric acid
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CAS No.

33868-03-0
Record name 1,7-Dimethyluric acid
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Record name 1,7-Dimethyluric acid
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Record name 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione
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Record name 1,7-DIMETHYLURIC ACID
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Record name 1,7-Dimethyluric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Human Synthesis Pathway of 1,7-Dimethyluric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid is a significant downstream metabolite of caffeine in humans. Its formation is a multi-step process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme superfamily. This technical guide provides an in-depth exploration of the synthesis pathway of this compound, detailing the enzymatic reactions, key intermediates, and kinetic parameters. Furthermore, it presents comprehensive experimental protocols for the in vitro characterization of this pathway and the quantification of its metabolites, intended to support research and development in drug metabolism and pharmacokinetics.

Introduction

This compound, an oxopurine, is a product of xenobiotic metabolism, specifically from the breakdown of methylxanthines like caffeine.[1] Understanding the synthesis pathway of this metabolite is crucial for several areas of research, including drug-drug interaction studies, pharmacogenomics, and the assessment of hepatic metabolic function. The primary route of this compound formation involves the metabolism of caffeine to its major metabolite, paraxanthine (1,7-dimethylxanthine), which is subsequently oxidized.[2][3] This final oxidation step is the focal point of this guide.

The Synthesis Pathway of this compound

The synthesis of this compound in humans is intrinsically linked to caffeine metabolism. The pathway can be summarized in two principal steps:

  • Formation of Paraxanthine from Caffeine: Following ingestion, approximately 84% of caffeine is metabolized to paraxanthine through N3-demethylation.[2][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 .[5][6]

  • Oxidation of Paraxanthine to this compound: Paraxanthine undergoes 8-hydroxylation to form this compound.[2][7] This reaction is catalyzed by two key enzymes: Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2A6 (CYP2A6) .[8][9] While both enzymes contribute, studies suggest that CYP2A6 is a major contributor to this metabolic step.[8][9]

The overall pathway is depicted in the following diagram:

Synthesis_Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) DMU This compound Paraxanthine->DMU CYP1A2, CYP2A6 (8-hydroxylation) Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Sample Prep P1 Prepare Paraxanthine dilutions I2 Add Paraxanthine P1->I2 P2 Prepare NADPH regenerating system I3 Initiate with NADPH system P2->I3 P3 Prepare Human Liver Microsomes I1 Pre-warm microsomes and buffer P3->I1 I1->I2 I2->I3 I4 Incubate at 37°C I3->I4 T1 Add Acetonitrile with Internal Standard I4->T1 T2 Vortex & Centrifuge T1->T2 T3 Collect Supernatant T2->T3 Analysis 4. LC-MS/MS Analysis T3->Analysis Logical_Relationships cluster_factors Influencing Factors Genetics Genetic Polymorphisms (CYP1A2, CYP2A6) Pathway This compound Synthesis Rate Genetics->Pathway Inducers Inducers (e.g., Smoking, Cruciferous Vegetables) Inducers->Pathway Inhibitors Inhibitors (e.g., Fluvoxamine, Furafylline) Inhibitors->Pathway Disease Liver Disease Disease->Pathway

References

The Biological Role of 1,7-Dimethyluric Acid in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid (1,7-DMU), a downstream metabolite of caffeine, has traditionally been viewed as a simple waste product of xenobiotic metabolism. However, emerging research suggests a more complex biological role for this purine derivative, extending beyond its function as a biomarker for caffeine consumption. This technical guide provides an in-depth exploration of the current understanding of 1,7-DMU's position within purine metabolism, its enzymatic regulation, and its potential physiological and pathological significance, with a particular focus on its implications in neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated metabolic and signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is an oxopurine structurally characterized as a 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted with methyl groups at the N-1 and N-7 positions[1]. It is a recognized human and mouse xenobiotic metabolite primarily derived from the metabolism of caffeine[1]. While its presence in urine serves as a reliable biomarker for caffeine intake, recent metabolomic studies have revealed altered levels of 1,7-DMU in certain pathological conditions, notably Parkinson's disease, suggesting a potential role in disease pathophysiology. This guide aims to consolidate the existing knowledge on 1,7-DMU, providing a technical resource for researchers investigating its biological functions and therapeutic potential.

Biosynthesis and Degradation of this compound

The formation of 1,7-DMU is intricately linked to caffeine metabolism. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation[2]. Approximately 84% of caffeine is converted to paraxanthine (1,7-dimethylxanthine)[3]. Paraxanthine then serves as the direct precursor to 1,7-DMU.

The conversion of paraxanthine to this compound is catalyzed by two key enzymes:

  • Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2A6 (CYP2A6) : These enzymes, located primarily in the liver, are involved in the oxidation of paraxanthine[4].

  • Xanthine Oxidase (XO) : This enzyme further catalyzes the oxidation of paraxanthine to 1,7-DMU[5]. Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine to xanthine and then to uric acid[6].

The degradation of 1,7-DMU in humans is not well-documented, and it is generally considered an end-product of this specific metabolic branch, being subsequently excreted in the urine.

Signaling and Metabolic Pathway

The metabolic pathway leading to the formation of this compound is a branch of caffeine metabolism, which itself is integrated with purine metabolism through the involvement of xanthine oxidase.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine DMU_1_7 This compound Paraxanthine->DMU_1_7 CYP1A2, CYP2A6, Xanthine Oxidase

Figure 1: Simplified metabolic pathway of caffeine to this compound.

Quantitative Data

Enzyme Kinetics

Precise kinetic parameters for the conversion of paraxanthine to this compound are not extensively reported in the literature. However, studies on xanthine oxidase with analogous substrates provide some insight. For instance, a study on the reaction of milk xanthine oxidase with 1,7-dimethylxanthine indicated reversible binding with a 1:1 stoichiometry[7]. The dissociation constant (K'D) for this interaction was determined to be 228 µM, with a rate constant (k'2) of 0.06 min⁻¹[7]. It is important to note that these values are from a non-human source and may not directly translate to human enzyme kinetics.

Further research is required to establish the Michaelis-Menten constants (Km and Vmax) for human CYP1A2, CYP2A6, and xanthine oxidase in the specific context of 1,7-DMU formation from paraxanthine.

Biological Concentrations

Levels of this compound can be quantified in various biological fluids, with urine being the most common matrix. A study on a US adult population reported a median urinary concentration of 24.40 μmol/L for 1,7-DMU[8].

Recent studies have highlighted significant differences in 1,7-DMU concentrations in the context of Parkinson's disease (PD). A targeted metabolomic analysis found significantly lower plasma levels of this compound in PD patients compared to healthy controls[9]. This finding was replicated in an independent validation cohort, suggesting a potential link between altered caffeine metabolism and PD pathophysiology[9].

Analyte Biological Matrix Condition Concentration Reference
This compoundUrineGeneral Adult PopulationMedian: 24.40 μmol/L[8]
This compoundPlasmaParkinson's Disease PatientsSignificantly lower than controls[9]
This compoundPlasmaHealthy ControlsSignificantly higher than PD patients[9]

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of 1,7-DMU in biological samples.

Objective: To determine the concentration of this compound in human plasma or urine.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column.

  • This compound analytical standard.

  • Internal standard (e.g., isotopically labeled this compound).

  • Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and ultrapure water.

  • Plasma or urine samples.

  • Protein precipitation solvent (e.g., ACN or MeOH with internal standard).

  • Centrifuge and appropriate tubes.

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of cold protein precipitation solvent containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Sample Preparation (Urine):

    • Thaw urine samples and centrifuge to remove particulates.

    • Dilute the urine sample (e.g., 1:10) with ultrapure water containing the internal standard.

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,7-DMU and its internal standard. The exact m/z values will depend on the specific adducts formed.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Analysis:

  • Construct a calibration curve using the analytical standards of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 1,7-DMU in the samples by interpolating from the calibration curve.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Plasma) / Dilution (Urine) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate HPLC HPLC Separation Evaporate->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: General workflow for the quantification of this compound by HPLC-MS/MS.
Neuronal Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxic or protective effects of this compound on neuronal cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells[9][10].

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • 96-well cell culture plates.

  • This compound stock solution.

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity (e.g., a known neurotoxin).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the results as a percentage of the vehicle-treated control cells.

  • Generate dose-response curves to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) of 1,7-DMU.

Microglia Activation Assay (Nitric Oxide Measurement)

Objective: To determine if this compound can modulate the inflammatory response of microglia.

Principle: Activated microglia produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method that measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant[11][12].

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia.

  • 24-well cell culture plates.

  • This compound stock solution.

  • Lipopolysaccharide (LPS) to induce microglial activation.

  • Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Sodium nitrite standard solution.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate microglial cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of 1,7-DMU for 1-2 hours.

  • Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Measurement: Measure the absorbance at 540 nm.

Data Analysis:

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Compare the nitrite levels in the 1,7-DMU-treated groups to the LPS-only control to assess the anti-inflammatory or pro-inflammatory effects of 1,7-DMU.

Biological Role and Future Directions

The primary established biological role of this compound is that of a metabolic byproduct of caffeine consumption[4][5]. Its utility as a biomarker for caffeine intake is well-recognized[5]. However, the consistent observation of decreased 1,7-DMU levels in Parkinson's disease patients points towards a more intricate involvement in human health and disease[9].

The reduced levels of 1,7-DMU in Parkinson's disease could be a consequence of several factors, including:

  • Altered CYP1A2 activity: Changes in the expression or activity of this key enzyme could lead to a different caffeine metabolite profile.

  • Modified xanthine oxidase activity: Given its role in purine breakdown, alterations in xanthine oxidase function could impact 1,7-DMU production.

  • Gut microbiome dysbiosis: The gut microbiota can influence the metabolism of various compounds, and its alteration in Parkinson's disease might affect caffeine metabolism.

The direct biological effects of this compound remain largely unexplored. As a purine derivative, it is plausible that it could interact with purinergic signaling pathways, such as adenosine receptors. However, there is currently no direct evidence to support this.

Future research should focus on:

  • Elucidating the precise enzyme kinetics of 1,7-DMU formation in humans.

  • Investigating the direct effects of 1,7-DMU on neuronal and glial cell function, including its potential role in neuroinflammation and oxidative stress.

  • Exploring the potential of 1,7-DMU as a diagnostic or prognostic biomarker for neurodegenerative diseases.

  • Determining its broader role within the intricate network of purine metabolism , beyond its origin from caffeine.

Conclusion

This compound, a terminal metabolite of caffeine, is emerging from the shadow of being a mere biomarker. Its consistent association with Parkinson's disease necessitates a deeper investigation into its biological significance. The technical information and experimental protocols provided in this guide are intended to serve as a foundation for researchers to further unravel the role of 1,7-DMU in purine metabolism and its implications for human health. A comprehensive understanding of this molecule may open new avenues for diagnostic and therapeutic strategies for neurodegenerative and other diseases.

References

1,7-Dimethyluric Acid: A Key Metabolite of Caffeine for Clinical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, the most widely consumed psychoactive substance globally, undergoes extensive metabolism in the human body, primarily mediated by the cytochrome P450 (CYP) enzyme system. Among its numerous metabolites, 1,7-dimethyluric acid (1,7-DMU) has emerged as a significant biomarker for assessing the activity of key drug-metabolizing enzymes. This technical guide provides a comprehensive overview of this compound as a metabolite of caffeine, focusing on its metabolic pathway, quantitative analysis, and the experimental protocols for its detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and clinical research.

Introduction

Caffeine (1,3,7-trimethylxanthine) is almost completely metabolized in the liver, with less than 3% being excreted unchanged in urine.[1] The primary enzyme responsible for the initial steps of caffeine metabolism is CYP1A2, which accounts for approximately 95% of its primary metabolism.[1] The metabolic pathways of caffeine are complex and lead to the formation of more than 25 metabolites. One of the key downstream metabolites is this compound, which is formed from the primary metabolite of caffeine, paraxanthine (1,7-dimethylxanthine). The formation of this compound is of particular interest as its urinary excretion rate can be used to phenotype the activity of enzymes such as CYP1A2 and CYP2A6. This guide delves into the specifics of this compound formation, its quantitative assessment, and detailed methodologies for its analysis.

The Metabolic Pathway of Caffeine to this compound

The biotransformation of caffeine to this compound involves a multi-step enzymatic process primarily occurring in the liver.

Step 1: N3-demethylation of Caffeine to Paraxanthine. The major metabolic route for caffeine, accounting for 70-80% of its metabolism, is the demethylation at the N3 position to form paraxanthine (1,7-dimethylxanthine).[1] This reaction is predominantly catalyzed by the CYP1A2 enzyme.[1]

Step 2: Oxidation of Paraxanthine to this compound. Paraxanthine is further metabolized through oxidation to form this compound. This step is catalyzed by the enzyme CYP2A6, and to a lesser extent, by xanthine oxidase (XO).

The following diagram illustrates the core metabolic pathway from caffeine to this compound.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) (N3-demethylation) DMU This compound Paraxanthine->DMU CYP2A6, XO (Oxidation)

Caffeine to this compound Metabolic Pathway.

Quantitative Data on this compound Excretion

The urinary excretion of this compound is a valuable indicator of caffeine metabolism and enzyme activity. The following tables summarize quantitative data from studies investigating the urinary levels of this metabolite.

Table 1: Urinary Concentrations of this compound in the U.S. Population

This table presents data from a large-scale study on the urinary concentrations of caffeine metabolites in the U.S. population.[2]

AnalyteNMedian (95% CI) (μmol/L)Geometric Mean (95% CI) (μmol/L)
This compound 246624.3 (21.5 - 27.0)25.0 (23.0 - 27.0)

Table 2: Urinary Excretion of Caffeine and its Metabolites after a Controlled Oral Dose

This table provides data from a study where healthy male subjects were administered a 5 mg/kg oral dose of caffeine. Urine was collected for 24 hours post-administration and analyzed for caffeine and its metabolites.[1]

MetaboliteMean % of Dose Excreted in 24h Urine (Young Subjects, n=7)Mean % of Dose Excreted in 24h Urine (Elderly Subjects, n=5)
Caffeine1.8 ± 1.01.6 ± 0.8
Theophylline0.5 ± 0.20.6 ± 0.2
Theobromine2.1 ± 0.62.4 ± 0.7
Paraxanthine11.2 ± 2.69.9 ± 2.1
1-Methylxanthine6.2 ± 1.55.8 ± 1.1
7-Methylxanthine2.8 ± 0.73.1 ± 0.6
1-Methyluric acid5.8 ± 1.28.1 ± 1.5
7-Methyluric acid1.1 ± 0.31.7 ± 0.4
This compound 4.6 ± 1.1 6.5 ± 1.3 *
1,3-Dimethyluric acid1.9 ± 0.52.3 ± 0.6
5-Acetylamino-6-formylamino-3-methyluracil (AFMU)12.3 ± 2.811.5 ± 2.5
1,3,7-Trimethyluric acid0.3 ± 0.10.4 ± 0.1
Total Recovery 50.6 ± 5.9 53.9 ± 4.8
  • Statistically significant difference between young and elderly subjects (P < 0.05).

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices, typically urine, is crucial for its use as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method.

Urine Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up and concentrating caffeine and its metabolites from urine prior to HPLC-MS/MS analysis.

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • Ammonium hydroxide

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Acidify the urine sample to optimize binding.[3] Load 1 mL of the acidified urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash with 2 mL of 1% acetic acid in 3% methanol/water.

    • Wash with 2 mL of 1% ammonium hydroxide in 3% methanol/water.[4]

  • Elution: Elute the analytes from the cartridge with 2 mL of a methanol:acetonitrile (80:20 v/v) solution.[4]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [5]

  • Column: YMC-Pack C30 (50 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.5% Acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.5 min: 1.5% to 18% B

    • 1.5-5 min: 18% to 100% B

    • 5-7 min: 100% B (isocratic)

  • Flow Rate: 200 µL/min

  • Column Temperature: 60 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example for this compound): [5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 197.1

  • Product Ion (m/z): 140.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

  • Other parameters (e.g., declustering potential, focusing potential): To be optimized for the specific instrument used.

Visualizations of Workflows and Pathways

Analytical Workflow for this compound Quantification

The following diagram outlines the typical experimental workflow for the analysis of this compound in urine samples.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection Acidification Sample Acidification Urine->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Analytical workflow for 1,7-DMU quantification.

Conclusion

This compound is a crucial metabolite in the complex biotransformation of caffeine. Its formation is directly linked to the activity of key drug-metabolizing enzymes, making it an invaluable biomarker in clinical and research settings. The methodologies for its quantification, particularly HPLC-MS/MS, are well-established and provide the sensitivity and specificity required for accurate measurements. This technical guide provides a foundational understanding of the role of this compound in caffeine metabolism and offers detailed protocols to aid researchers in their investigations. Further research into the influence of genetic polymorphisms and drug-drug interactions on the formation of this compound will continue to enhance its utility in personalized medicine and drug development.

References

The Discovery and History of 1,7-Dimethyluric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid, a significant metabolite of caffeine, has a rich history intertwined with the study of purine chemistry and human metabolism. Its discovery was not a singular event but rather a gradual elucidation as analytical techniques evolved. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the pharmacology and analytical chemistry of xanthine derivatives.

Introduction

This compound is a purine derivative and a major metabolite of caffeine in humans.[1] It belongs to the class of organic compounds known as xanthines.[2] Understanding the history of its discovery provides a fascinating glimpse into the development of metabolic science and analytical chemistry. This compound is primarily formed in the liver through the oxidation of paraxanthine, which is the principal metabolite of caffeine.[3] The enzymes cytochrome P450 1A2 (CYP1A2) and CYP2A6 are instrumental in this conversion.[2] The presence and concentration of this compound in urine are often used as biomarkers for caffeine consumption.[4]

Discovery and History

The discovery of this compound is closely linked to the pioneering work on purine chemistry in the late 19th century. While a specific date for its initial isolation is not well-documented, its identification was a part of the broader effort to understand the metabolic fate of methylated xanthines like caffeine.

The groundwork for understanding purine chemistry was laid by Emil Fischer. Key studies by Krüger and Salomon around 1898 were instrumental in identifying several methylated purine bases in human urine, including 1,7-dimethylxanthine (paraxanthine), the direct metabolic precursor to this compound. These early investigations demonstrated that the body demethylates and oxidizes caffeine into various metabolites.

The advent of more sophisticated analytical techniques in the 20th century, such as paper chromatography, provided the means to separate and identify individual metabolites from complex biological fluids like urine. A significant advancement in the quantitative analysis of caffeine metabolites, including various methyluric acids, was presented in a 1957 paper by Cornish and Christman.[1][5] Their work solidified the role of these compounds in the human metabolic pathway of caffeine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₄O₃[6][7]
Molecular Weight 196.16 g/mol [6][7]
CAS Number 33868-03-0[6]
Appearance Crystalline solid[4]
Melting Point ≥300 °C[8]
UV max (λmax) 233, 287 nm[4]
Water Solubility 8.49 mg/mL (predicted)[9]
logP -0.81 (predicted)[9]
pKa (Strongest Acidic) 8.16 (predicted)[9]

Metabolic Pathway

This compound is a secondary metabolite of caffeine. The primary metabolic pathway involves the demethylation of caffeine to paraxanthine, which is then oxidized to this compound. This process primarily occurs in the liver.[10][11]

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% 1,7-Dimethyluric_acid This compound Paraxanthine->1,7-Dimethyluric_acid (CYP1A2, CYP2A6) Other_Metabolites3 Other Metabolites Paraxanthine->Other_Metabolites3 Other_Metabolites1 Other Metabolites Theobromine->Other_Metabolites1 Other_Metabolites2 Other Metabolites Theophylline->Other_Metabolites2

Caffeine Metabolism to this compound

Experimental Protocols

Synthesis of this compound
Isolation from Urine

The isolation of this compound from urine generally follows a multi-step procedure for the extraction of caffeine and its metabolites.

Objective: To isolate this compound from a human urine sample.

Materials:

  • Human urine sample

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X™)

  • Methanol

  • Acetic acid

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol) to remove interfering substances.[12]

    • Elute this compound and other metabolites using a stronger solvent mixture, such as methanol with 2% acetic acid (70:30 v/v).[13]

  • Drying and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in a small volume of the mobile phase to be used for HPLC analysis.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common analytical technique for the quantification of this compound in biological samples.

Objective: To quantify the concentration of this compound in a prepared sample.

Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV detector.[14]

  • Column: C18 reverse-phase column (e.g., YMC ODS A C18, 5µm, 250 x 4.6mm).[14]

  • Mobile Phase: A mixture of water and methanol (e.g., 80:20 v/v).[14] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 35°C.[14]

  • Detection Wavelength: 287 nm, which is one of the UV maxima for this compound.[4]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a urine sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Elution Elution SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Acquisition Data Acquisition (UV Detection) HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Workflow for Urinary this compound Analysis

Conclusion

This compound is a key metabolite in human caffeine metabolism, and its study has been integral to our understanding of xenobiotic transformation. From its gradual discovery in the context of early purine research to its routine quantification by modern analytical methods, the journey of this compound reflects the significant progress in biomedical and analytical sciences. This guide provides a comprehensive resource for professionals in the field, summarizing the historical context, physicochemical properties, and detailed experimental protocols for the analysis of this important biomolecule. The provided workflows and metabolic pathway diagrams offer a clear visual representation of the key processes involved. Further research into the specific biological activities of this compound and its potential pharmacological implications remains an area of active interest.

References

1,7-Dimethyluric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: 1,7-Dimethyluric acid CAS Number: 33868-03-0[1][2] Molecular Formula: C₇H₈N₄O₃[1][2]

This document provides a comprehensive overview of this compound, a significant metabolite of caffeine. It is intended to serve as a technical resource, detailing its physicochemical properties, metabolic pathway, analytical methodologies, and known biological relevance.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its detection, quantification, and further research applications.

PropertyValueSource
Molecular Weight 196.16 g/mol [1]
Synonyms 1,7-DMUA, 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione[2]
Appearance Crystalline solid[2]
UV Maximum (λmax) 233, 287 nm[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years[2]

Metabolic Pathway and Biological Significance

This compound is a key downstream product of caffeine metabolism in humans.[1] It is primarily formed in the liver from its precursor, paraxanthine (1,7-dimethylxanthine), a major metabolite of caffeine.[1] This conversion is catalyzed by the cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6.[3]

The presence and concentration of this compound in urine are often utilized as a biomarker for caffeine consumption. While primarily considered a xenobiotic metabolite, research has explored the roles of various methylxanthines, including their potential effects on adenosine receptors and conditions such as uric acid lithiasis.[4][5]

Caffeine Metabolism Pathway

The following diagram illustrates the principal pathway of caffeine metabolism leading to the formation of this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~5% DMU This compound Paraxanthine->DMU Xanthine Oxidase

Caption: Major pathway of caffeine metabolism to this compound.

Experimental Protocols

Quantification of this compound in Biological Fluids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound in biological samples such as urine and plasma.[6] The following provides a generalized protocol based on common practices.

1. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the urine sample to pellet any particulate matter.

  • Dilute the supernatant with the mobile phase or a suitable buffer.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at one of the absorbance maxima of this compound (233 or 287 nm).[2]

  • Quantification: Use a calibration curve prepared with known concentrations of a this compound standard. An internal standard can be used to improve accuracy and reproducibility.

Experimental Workflow for Metabolite Analysis

The logical flow from sample collection to data analysis for studying metabolites like this compound is depicted below.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Stage cluster_data Data Processing Collection Biological Sample Collection (e.g., Urine) Preparation Sample Preparation (Centrifugation, Dilution, Filtration) Collection->Preparation HPLC HPLC Separation Preparation->HPLC Detection UV or MS Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: General workflow for the analysis of this compound.

Spectroscopic Data

For the structural elucidation and confirmation of this compound, various spectroscopic techniques are employed.

TechniqueKey Data Points
Mass Spectrometry Predicted MS/MS spectra show characteristic fragmentation patterns that can be used for identification.[9]
NMR Spectroscopy While specific data for this compound is not readily available in the provided search results, related compounds show distinct chemical shifts for the methyl protons.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis can be crucial for specific research applications, such as isotopic labeling. Detailed protocols for the de novo synthesis are not extensively published, given its common availability as a caffeine metabolite. Purification from biological sources would involve extraction followed by chromatographic techniques like HPLC.

Note: This document is intended for research purposes only and not for diagnostic or therapeutic use.

References

An In-depth Technical Guide to the Solubility and Stability of 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid, a primary metabolite of caffeine, is a xanthine derivative of significant interest in pharmacological and metabolic research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its accurate quantification in biological matrices and for the development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and a detailed visualization of its metabolic pathway.

Physicochemical Properties

This compound (1,7-DMU) is an oxopurine with the chemical formula C₇H₈N₄O₃ and a molecular weight of 196.16 g/mol .[1] It exists as a solid at room temperature.[2]

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource(s)
IUPAC Name1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
CAS Number33868-03-0
Molecular FormulaC₇H₈N₄O₃
Molecular Weight196.16 g/mol
pKa (Strongest Acidic)2.96 (Predicted)[3]
pKa (Strongest Basic)-1.9 (Predicted)[3]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and analysis.

Aqueous Solubility

The predicted water solubility of this compound is approximately 8.49 g/L (or 8.49 mg/mL).[3][4]

Organic Solvent Solubility

Table 2: Solubility of this compound in Various Solvents

SolventSolubilitySource(s)
Water8.49 g/L (Predicted)[3][4]
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble[5]

Stability Profile

Understanding the stability of this compound under various conditions is essential for accurate analytical measurements and for determining appropriate storage and handling procedures.

Storage Stability

This compound is stable for at least 2 years when stored at -20°C.[6] For solutions prepared in DMSO, it is recommended to store them at -80°C for use within 6 months, or at -20°C for use within 1 month.[7]

pH and Oxidative Stability

Electrochemical studies have been conducted on this compound over a wide pH range of 2.2 to 10.3, indicating its susceptibility to oxidation under these conditions.[1][5] This suggests that pH and the presence of oxidizing agents can influence its stability.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific degradation products for this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are not extensively documented in the public domain, general protocols for conducting such studies on related compounds are available and can be adapted.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, phosphate buffer of a specific pH, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

  • Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Protocol for Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (for acid hydrolysis)

  • Sodium hydroxide (NaOH) solution (for base hydrolysis)

  • Hydrogen peroxide (H₂O₂) solution (for oxidation)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

  • Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M) at a controlled temperature for a specified time.

  • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid powder and the stock solution to dry heat in an oven at a high temperature (e.g., 80-100°C).

  • Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

3. Sample Analysis: At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using an appropriate HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. The appearance of new peaks indicates the formation of degradation products. The percentage degradation of this compound can be calculated from the decrease in its peak area.

Metabolic Pathway

This compound is a key metabolite in the human metabolism of caffeine. The primary pathway involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine), which is then oxidized to this compound.

Caffeine Metabolism Workflow

The following diagram illustrates the major steps in the metabolic pathway leading to the formation of this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major pathway, ~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 DMU This compound Paraxanthine->DMU CYP1A2, CYP2A6, Xanthine Oxidase Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Major metabolic pathway of caffeine to this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predicted and some qualitative solubility data are available, further experimental investigation is required to establish a comprehensive solubility profile in various organic solvents and across a range of temperatures. Similarly, detailed studies on the degradation pathways under forced conditions would provide valuable insights into its intrinsic stability and help in the development of robust analytical methods. The provided experimental protocols offer a starting point for researchers to conduct these necessary investigations. The visualization of the metabolic pathway clearly situates this compound within the broader context of caffeine metabolism. This information is crucial for researchers in pharmacology, drug metabolism, and clinical diagnostics who work with this important biomolecule.

References

The Pharmacokinetics of 1,7-Dimethyluric Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU) is a purine derivative classified as a xanthine. It is a significant metabolite of caffeine in humans, formed primarily from the metabolism of paraxanthine, the major metabolite of caffeine.[1][2] Understanding the pharmacokinetics of 1,7-DMU is crucial for a comprehensive assessment of caffeine's metabolic fate and can be relevant in studies of drug metabolism and clinical diagnostics. This guide provides a detailed overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with experimental protocols for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₇H₈N₄O₃[2]
Molar Mass 196.16 g/mol [2]
Physical Description Solid[2]
Water Solubility 8.49 mg/mL (predicted)[3]
logP -0.81 (predicted)[3]

Pharmacokinetics

Direct and comprehensive pharmacokinetic studies on this compound following its isolated administration are scarce in the available scientific literature. Most of the existing data is derived from studies investigating the metabolism of caffeine. Therefore, the pharmacokinetic profile of 1,7-DMU is primarily understood in the context of its formation from its precursor, paraxanthine.

Absorption

As this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption of its parent compound, caffeine, and the subsequent metabolism to paraxanthine. Caffeine is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 15 to 120 minutes.[4]

Distribution
Metabolism

This compound is a terminal metabolite in one of the major pathways of caffeine degradation in humans. The metabolic cascade leading to its formation is as follows:

  • Caffeine to Paraxanthine: Approximately 70-80% of caffeine is demethylated at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver to form paraxanthine (1,7-dimethylxanthine).[6]

  • Paraxanthine to this compound: Paraxanthine is then oxidized to this compound. This conversion is catalyzed by CYP2A6 and CYP1A2.[1][7] Another pathway involves the demethylation of paraxanthine to 7-methylxanthine, which is then oxidized to 7-methyluric acid.[8]

The formation of this compound from paraxanthine accounts for approximately 8% of the total clearance of paraxanthine.[8]

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline Caffeine->Theophylline ~4% (CYP1A2) Metabolite_17DMU This compound Paraxanthine->Metabolite_17DMU (CYP2A6, CYP1A2) Other_Metabolites1 Other Metabolites Paraxanthine->Other_Metabolites1 Other_Metabolites2 Other Metabolites Theobromine->Other_Metabolites2 Other_Metabolites3 Other Metabolites Theophylline->Other_Metabolites3

Caffeine Metabolism to this compound
Excretion

This compound is primarily excreted in the urine.[5][9] Along with other caffeine metabolites, its urinary excretion rate has been shown to be dependent on urine flow rate.[10] In a study analyzing urinary caffeine metabolites, the median concentration of this compound in the US population was found to be 24.40 µmol/L.[11]

The renal clearance of other uric acid metabolites of xanthines has been shown to be influenced by tubular secretion.[12] While specific renal clearance values for 1,7-DMU are not well-documented, it is a major urinary metabolite of caffeine.[6]

Experimental Protocols

The quantification of this compound in biological matrices is typically performed using chromatographic methods coupled with mass spectrometry or UV detection.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline for the extraction of xanthine metabolites from urine.

  • Sample Pre-treatment: Dilute urine samples (e.g., 1:1) with a buffer at a pH that ensures the analyte of interest is in a neutral or ionized state for optimal retention on the SPE sorbent. For acidic compounds like this compound, a pH of 7-9 is often used for anion exchange SPE.[13]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) by passing methanol followed by equilibration with the pre-treatment buffer.[13]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 drops per second).[13]

  • Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove unretained interferences.

  • Elution: Elute the retained this compound using an appropriate solvent. For an anion exchange mechanism, this would typically involve a solvent that disrupts the ionic interaction, such as a buffer with a lower pH or a higher ionic strength, often mixed with an organic solvent like methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for chromatographic analysis.

spe_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis UrineSample Urine Sample Pretreatment Dilution & pH Adjustment UrineSample->Pretreatment Conditioning Condition & Equilibrate SPE Cartridge Pretreatment->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Interferences Loading->Washing Elution Elute 1,7-DMU Washing->Elution DryDown Evaporate & Reconstitute Elution->DryDown Analysis LC-MS/MS or HPLC-UV Analysis DryDown->Analysis

General SPE Workflow for 1,7-DMU from Urine
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological fluids.[14]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • MRM Transitions: The specific m/z transitions for the precursor and product ions need to be optimized for the instrument being used.

Signaling Pathways and Biological Activity

Currently, there is a lack of evidence to suggest that this compound has its own distinct signaling pathway or significant direct biological activity. It is primarily considered a biomarker of caffeine consumption and a product of its metabolism.[15] Research into the biological effects of caffeine metabolites has largely focused on the primary dimethylxanthines: paraxanthine, theobromine, and theophylline. While its precursor, paraxanthine, has been shown to have psychostimulant properties and may modulate cGMP and dopamine levels, these effects have not been attributed to this compound.[16]

Conclusion

The pharmacokinetics of this compound are intrinsically linked to the metabolism of caffeine. While it is a major urinary metabolite, a complete and independent pharmacokinetic profile remains to be fully characterized. Future research involving the direct administration of this compound would be necessary to determine its intrinsic ADME properties. The analytical methods for its quantification are well-established, providing the tools for more detailed pharmacokinetic and metabolic studies. For researchers and professionals in drug development, understanding the formation and excretion of this compound provides a more complete picture of the complex metabolic fate of caffeine and other related xanthine compounds.

References

1,7-Dimethyluric acid in different biological matrices (urine, plasma, serum)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a metabolite of caffeine and its primary metabolite paraxanthine, is an endogenous compound frequently quantified in biological matrices such as urine, plasma, and serum.[1][2] Its concentration in these fluids provides a valuable window into caffeine metabolism and is being investigated as a potential biomarker for various physiological and pathological conditions, including caffeine intake, metabolic syndrome, and neurological disorders like Parkinson's disease.[3][4][5] This technical guide provides a comprehensive overview of 1,7-DMU in different biological matrices, focusing on quantitative data, detailed experimental protocols for its analysis, and the metabolic pathways involved.

Quantitative Data of this compound

The concentration of this compound can vary based on factors such as genetics, diet (caffeine intake), and health status. The following tables summarize the quantitative data found in the literature for urine, plasma, and serum.

Table 1: Concentration of this compound in Human Urine
Population/ConditionConcentration RangeNotesReference
General US Population (NHANES 2011-2014)Median: 24.40 µmol/LData from a large-scale national health and nutrition survey.[4]
Asthmatic Patients20.0 (5.7-32.0) µmol/mmol creatinineConcentrations were measured in patients with asthma.
Healthy Volunteers (after caffeine intake)VariableConcentrations peak after caffeine consumption and vary among individuals. Specific ranges are often presented graphically in studies.
Table 2: Concentration of this compound in Human Plasma
Population/ConditionConcentration RangeNotesReference
Healthy IndividualsNot well-establishedWhile detected, specific concentration ranges in healthy, non-caffeinated individuals are not consistently reported in the literature. One study established a limit of quantification for dimethylxanthines at 40 ng/mL.[6]
After Caffeine IntakeExpected to be presentLevels rise following caffeine consumption as it is a downstream metabolite of paraxanthine.[7]
Table 3: Concentration of this compound in Human Serum
Population/ConditionConcentration RangeNotesReference
Healthy IndividualsExpected but not consistently quantifiedSimilar to plasma, definitive reference ranges in serum for healthy individuals are not widely available.
Parkinson's Disease PatientsSignificantly lower than controlA study on Parkinson's disease noted a significant decrease in the abundance of this compound in the serum of patients compared to healthy controls, although absolute concentrations were not provided.[5]

Metabolic Pathway of this compound

This compound is a key metabolite in the caffeine degradation pathway. Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The major route (around 84%) involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine).[2] Paraxanthine is then further metabolized, with one of the pathways being the oxidation to this compound, a reaction also catalyzed by CYP1A2 and CYP2A6.[2]

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (~84%) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 dm_uric_acid This compound paraxanthine->dm_uric_acid CYP1A2, CYP2A6 other_metabolites Other Metabolites paraxanthine->other_metabolites theobromine->other_metabolites theophylline->other_metabolites

Caffeine Metabolism Pathway

Experimental Protocols for the Analysis of this compound

The quantification of this compound in biological matrices is most commonly and accurately performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following sections detail generalized protocols for sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.

experimental_workflow sample Biological Sample (Urine, Plasma, or Serum) prep Sample Preparation sample->prep dilution Direct Dilution (Urine) l_l_extraction Liquid-Liquid Extraction (LLE) s_p_extraction Solid-Phase Extraction (SPE) analysis LC-MS/MS Analysis data Data Processing & Quantification analysis->data dilution->analysis l_l_extraction->analysis s_p_extraction->analysis

General Experimental Workflow
Sample Preparation

1. Urine Sample Preparation (Direct Dilution Method)

This is a rapid and straightforward method suitable for urine samples.

  • Materials:

    • Centrifuge tubes

    • Vortex mixer

    • 0.1% Formic acid in water

    • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Protocol:

    • Thaw frozen urine samples to room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • Centrifuge the urine sample at approximately 2000 x g for 5 minutes to pellet any particulate matter.

    • In a clean tube, dilute a portion of the urine supernatant (e.g., 1:10) with 0.1% formic acid in water containing the internal standard.

    • Vortex the diluted sample.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

2. Plasma/Serum Sample Preparation (Protein Precipitation Method)

This method is commonly used to remove proteins from plasma or serum samples.[8][9]

  • Materials:

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Acetonitrile or Methanol (ice-cold)

    • Internal Standard (IS) solution

  • Protocol:

    • Thaw frozen plasma or serum samples on ice.

    • In a microcentrifuge tube, add a small volume of the sample (e.g., 100 µL).

    • Add the internal standard solution.

    • Add 3-4 volumes of ice-cold acetonitrile or methanol (e.g., 300-400 µL).

    • Vortex vigorously for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. Plasma/Serum Sample Preparation (Solid-Phase Extraction - SPE)

SPE provides a cleaner extract compared to protein precipitation and can be automated.[10][11]

  • Materials:

    • SPE cartridges (e.g., C18 or mixed-mode)

    • SPE manifold

    • Conditioning, washing, and elution solvents

    • Internal Standard (IS) solution

  • Protocol:

    • Sample Pre-treatment: Dilute plasma or serum sample (e.g., 1:1) with an appropriate buffer (e.g., phosphate buffer, pH 6-7) containing the internal standard.

    • Column Conditioning: Condition the SPE cartridge by passing methanol followed by water or the equilibration buffer.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.

    • Elution: Elute the this compound and other retained analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <3 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. For 1,7-DMU (C₇H₈N₄O₃, MW: 196.16 g/mol ), a common precursor ion [M+H]⁺ would be m/z 197.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Conclusion

This compound is a significant metabolite of caffeine, and its quantification in biological matrices offers valuable insights for clinical and research applications. While urinary concentrations are relatively well-documented, further research is needed to establish definitive reference ranges in plasma and serum for healthy populations. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. The protocols outlined in this guide serve as a foundation for researchers to develop and validate their own assays for the analysis of this compound.

References

The Elusive Presence of 1,7-Dimethyluric Acid in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a downstream metabolite of the widely consumed stimulants caffeine and theophylline, is frequently utilized as a biomarker for caffeine intake. While its presence in biological matrices such as urine and plasma is well-documented, its natural occurrence in food products remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's relationship with food, focusing on its metabolic origins from dietary precursors. Due to a lack of available quantitative data on its presence in food, this guide will focus on the metabolic pathways leading to its formation and the analytical methodologies that could be adapted for its detection.

Metabolic Fate of Dietary Precursors: The Origin of this compound

This compound is not considered a primary component of food and beverage products. Instead, it is endogenously synthesized from the metabolism of methylxanthines, principally caffeine, which is abundant in coffee, tea, and cocoa products[1][2][3]. The metabolic conversion of caffeine to this compound is a multi-step process occurring predominantly in the liver.

The primary pathway involves the demethylation of caffeine (1,3,7-trimethylxanthine) to its main metabolite, paraxanthine (1,7-dimethylxanthine)[1]. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2[1]. Subsequently, paraxanthine is further metabolized to this compound[2].

A secondary, less prominent pathway involves the metabolism of theophylline (1,3-dimethylxanthine), another caffeine metabolite, which can also lead to the formation of uric acid derivatives.

Caffeine Metabolism Pathway

The metabolic cascade initiating from caffeine and culminating in the formation of this compound is illustrated below. This pathway highlights the key enzymatic players and intermediate metabolites.

G cluster_caffeine Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 DMU_17 This compound Paraxanthine->DMU_17 Xanthine Oxidase

Caption: Major metabolic pathway of caffeine leading to the formation of this compound.

Quantitative Data: A Notable Absence in Food Analysis

A thorough review of scientific literature reveals a significant gap in the quantitative analysis of this compound in food matrices. While numerous studies have quantified its precursor, caffeine, in products like coffee, tea, and cocoa, there is a lack of published data on the concentration of this compound itself within these foods[4][5][6][7][8][9][10][11][12]. The primary focus of quantitative analysis has been on biological samples to assess caffeine consumption and metabolism rates[5][13].

This absence of data suggests that if this compound is present in food, its concentration is likely below the limits of detection of commonly used analytical methods or it is not considered a target analyte in routine food composition analysis.

Hypothetical Experimental Protocols for Detection in Food

Sample Preparation

Effective sample preparation is critical to remove interfering compounds from the complex food matrix. A generic workflow for the extraction and cleanup of a solid food sample like cocoa powder is outlined below.

G cluster_workflow Hypothetical Sample Preparation Workflow Start Homogenized Food Sample (e.g., Cocoa Powder) Extraction Solid-Liquid Extraction (e.g., with acidified acetonitrile/water) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Solid-Phase Extraction (SPE) (e.g., using a mixed-mode cation exchange cartridge) Supernatant->Cleanup Elution Elution with appropriate solvent (e.g., ammoniated methanol) Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the extraction of this compound from a food matrix.

Detailed Steps:

  • Homogenization: The food sample (e.g., coffee beans, tea leaves, cocoa powder) is finely ground to increase the surface area for extraction.

  • Extraction: The homogenized sample is subjected to solid-liquid extraction using a suitable solvent system. A polar solvent mixture, such as acetonitrile and water with a small percentage of acid (e.g., formic acid), would be appropriate for extracting this compound[14].

  • Cleanup: The crude extract is then purified to remove interfering substances like fats, proteins, and other polyphenols. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose[15][16]. A mixed-mode cation exchange SPE cartridge could potentially be used to retain this compound while allowing other matrix components to be washed away.

  • Elution and Concentration: The retained this compound is then eluted from the SPE cartridge with an appropriate solvent. The eluate is typically evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for analysis.

Analytical Determination

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is commonly used for the separation of methylxanthines and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed[17][18][19].

  • Detection: A Diode-Array Detector (DAD) can be used for quantification, with monitoring at the UV absorbance maxima of this compound (approximately 233 and 287 nm)[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, especially for trace-level detection, LC-MS/MS is the preferred method[14][20].

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of methylxanthines.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound, providing high specificity and reducing matrix interference.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence to suggest that dietary this compound has a significant impact on cellular signaling pathways. Its primary role in a biological context is as a metabolite and a biomarker of caffeine consumption[2][4]. Any biological effects are more likely to be attributed to its precursors, caffeine and theophylline, which are known to act as adenosine receptor antagonists and phosphodiesterase inhibitors. The influence of dietary components on cell signaling is a complex area of research, and the direct effects of many individual metabolites, including 1,7-DMU, are yet to be fully elucidated[21].

Conclusion

For researchers and professionals in drug development, the focus should remain on the metabolic pathways originating from dietary methylxanthines. Future research employing highly sensitive analytical techniques like LC-MS/MS could definitively investigate the potential for trace amounts of this compound in food. Until such data becomes available, it is prudent to consider this compound as an endogenously produced metabolite rather than a direct dietary component.

References

1,7-Dimethyluric Acid and its Relation to Xanthine Oxidase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,7-Dimethyluric acid, a primary metabolite of caffeine, is intrinsically linked to the activity of xanthine oxidase (XO). This enzyme is a critical component of purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The formation of this compound from its precursor, paraxanthine (1,7-dimethylxanthine), is a direct consequence of xanthine oxidase activity. This guide provides a comprehensive overview of this relationship, including the metabolic pathway, the potential for product inhibition, detailed experimental protocols for studying this interaction, and quantitative data where available. Understanding this relationship is crucial for researchers in pharmacology, toxicology, and drug development, particularly in the context of caffeine metabolism and the development of xanthine oxidase inhibitors for conditions such as hyperuricemia and gout.

Introduction to this compound and Xanthine Oxidase

This compound (1,7-DMU) is an oxopurine and a major human xenobiotic metabolite derived from the breakdown of caffeine.[1] It is formed in the liver and subsequently excreted in the urine, serving as a reliable biomarker for caffeine consumption.[2] Chemically, it is a derivative of uric acid with methyl groups attached at the 1 and 7 positions of the purine ring.

Xanthine oxidase (XO) is a complex molybdo-flavoenzyme that plays a pivotal role in the catabolism of purines.[3] It catalyzes the hydroxylation of hypoxanthine to xanthine and then xanthine to uric acid.[3] This enzymatic reaction is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. Due to its role in uric acid production, xanthine oxidase is a key therapeutic target for managing hyperuricemia and gout.[2]

The direct relationship between this compound and xanthine oxidase lies in the metabolic pathway of caffeine. Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine in humans, is a substrate for xanthine oxidase, which converts it to this compound.[4][5]

Metabolic Pathway and Logical Relationship

The metabolic conversion of caffeine to this compound involves several enzymatic steps, with xanthine oxidase playing the final, crucial role in the formation of the uric acid derivative.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) XO Xanthine Oxidase Paraxanthine->XO DMU_1_7 This compound XO->DMU_1_7 Oxidation

Caffeine metabolism to this compound.

Quantitative Data: Inhibition of Xanthine Oxidase

Research has shown that uric acid acts as an uncompetitive inhibitor of xanthine oxidase with respect to its substrate, xanthine.[1][6] This suggests that uric acid preferentially binds to the enzyme-substrate complex, forming a non-productive ternary complex and thereby reducing the catalytic efficiency of the enzyme.

CompoundInhibition TypeApparent Inhibition Constant (Ki)Conditions
Uric AcidUncompetitive70 µM50 µM xanthine, 210 µM oxygen

Table 1: Inhibitory effect of uric acid on xanthine oxidase.[1][6]

Given the structural similarity between uric acid and this compound, it is plausible that this compound may also exert a similar, albeit potentially weaker, inhibitory effect on xanthine oxidase. Further kinetic studies are required to quantify this potential inhibition.

Experimental Protocols

To investigate the relationship between this compound and xanthine oxidase, several key experiments can be performed.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound, such as this compound, on xanthine oxidase activity by measuring the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%). Prepare serial dilutions to test a range of concentrations.

  • Assay Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (or solvent for control wells)

      • Xanthine oxidase solution

    • Mix gently and pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine solution to each well.

    • Immediately measure the increase in absorbance at 295 nm over time (kinetic mode) using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

XO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (XO, Xanthine, Inhibitor) Plate Prepare 96-well Plate (Buffer, Inhibitor, XO) Reagents->Plate Initiate Initiate Reaction (Add Xanthine) Plate->Initiate Measure Measure Absorbance @ 295 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Initial Velocities and % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Methodological & Application

Application Note: Quantification of 1,7-Dimethyluric Acid in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a key metabolite of caffeine and its primary metabolite paraxanthine, serves as a significant biomarker for caffeine consumption and hepatic enzyme activity, particularly cytochrome P450 1A2 (CYP1A2).[1] Accurate quantification of 1,7-DMU in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, drug metabolism research, and understanding the physiological effects of caffeine. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathway

This compound is formed through the metabolic transformation of caffeine. The pathway primarily involves the demethylation of caffeine to paraxanthine, which is then oxidized to form this compound. This process is mainly carried out by hepatic enzymes.

Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (major) Theophylline Theophylline Caffeine->Theophylline Theobromine Theobromine Caffeine->Theobromine Dimethyluric_Acid This compound Paraxanthine->Dimethyluric_Acid Xanthine Oxidase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Urine/Plasma) Protein_Precipitation Protein Precipitation (for Plasma) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation Supernatant_Collection->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

References

Application Note: Quantification of 1,7-Dimethyluric Acid in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a key metabolite of caffeine, is an important biomarker for assessing caffeine intake and metabolism.[1][2] As a downstream product of paraxanthine, one of the primary metabolites of caffeine, its concentration in urine can provide valuable insights into the activity of enzymes involved in xenobiotic metabolism, such as cytochrome P450 1A2 (CYP1A2). Accurate and robust quantification of 1,7-DMU in urine is therefore crucial for clinical and research applications, including pharmacokinetic studies, drug metabolism phenotyping, and understanding the physiological effects of caffeine.[3]

This application note provides a detailed protocol for the analysis of this compound in human urine using a sensitive and efficient Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on a simple "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation and highly selective mass spectrometric detection.

Experimental Protocols

Sample Preparation

A simple and rapid sample preparation protocol is employed to minimize matrix effects and ensure high throughput.

  • Materials:

    • Human urine samples

    • Ammonium formate

    • Formic acid

    • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • In a microcentrifuge tube, combine 10 µL of the urine sample with 65 µL of 25 mM ammonium formate buffer (pH 2.75, adjusted with formic acid) and 25 µL of the internal standard solution.

    • Vortex the mixture thoroughly.

    • Incubate the sample at 37°C for 10 minutes to ensure the dissolution of any precipitates.

    • Centrifuge the sample to pellet any remaining particulate matter.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: YMC-Pack C30, 50 x 2.1 mm, 3 µm particle size[3]

    • Mobile Phase A: 0.5% Acetic Acid in Water[3]

    • Mobile Phase B: 100% Acetonitrile[3]

    • Flow Rate: 200 µL/min[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 60°C[3]

    • Gradient Elution:

      • 0-1.5 min: 1.5% to 18% B

      • 1.5-5 min: 18% to 100% B

      • 5-7 min: Hold at 100% B

      • Post-run equilibration is necessary.[3]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Parameters for this compound:

      • Precursor Ion (Q1): m/z 197.1[4]

      • Product Ion (Q3): While specific product ions for 1,7-DMU are not consistently reported across the literature, a common fragmentation pathway for similar xanthine structures involves the loss of the methyl group and parts of the ring structure. A likely product ion would be m/z 140.0, resulting from the loss of HNCO and a methyl group. It is recommended to optimize this on the specific instrument used.

    • Collision Gas: Nitrogen is typically used.[3]

    • Instrument-Specific Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity for the 1,7-DMU MRM transition.

Quantitative Data Summary

The following table summarizes the quantitative performance of a comparable LC-MS/MS method for the analysis of caffeine metabolites, including this compound, in urine.

ParameterValueReference
Linearity Range 5 nM – 50 µM[3]
Correlation Coefficient (r) ≥ 0.9994[3]
Lower Limit of Detection (LOD) ≤ 25 nM[3]
Intra-day Precision (CV%) < 6.5%[3]
Inter-day Precision (CV%) < 6.5%[3]
Inter-day Precision (duplicate analyses, CV%) < 4.8%[3]
Matrix Effect (Signal Suppression) 56%[3]

Visualizations

Experimental Workflow

experimental_workflow urine_sample Urine Sample Collection dilution Dilution with Buffer and Internal Standard urine_sample->dilution incubation Incubation at 37°C dilution->incubation centrifugation Centrifugation incubation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing caffeine_metabolism caffeine Caffeine paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~80% theophylline Theophylline caffeine->theophylline theobromine Theobromine caffeine->theobromine dmu_17 This compound paraxanthine->dmu_17 Xanthine Oxidase other_metabolites Other Metabolites theophylline->other_metabolites theobromine->other_metabolites

References

Application Note and Protocol: Solid-Phase Extraction of 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid is a metabolite of caffeine and paraxanthine, making its quantification in biological fluids a key aspect of pharmacokinetic and metabolic studies related to methylxanthine consumption.[1][2][3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices such as urine and plasma, prior to analysis by methods like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[4][5][6] This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples.

Chemical Properties of this compound

PropertyValueReference
Chemical ClassXanthine[2][3]
Molecular FormulaC₇H₈N₄O₃[2]
Monoisotopic Mass196.0596 Da[7]
BasicityExtremely weak base (essentially neutral)[2]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements. A reversed-phase SPE cartridge is recommended for this application.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, polymeric sorbents like Oasis HLB)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Acetic Acid

  • Ammonium Hydroxide

  • Sample (e.g., urine, plasma)

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

Protocol Steps:

  • Sample Pre-treatment:

    • For urine samples, dilute the sample 1:1 with water or a suitable buffer.[1] Adjust the pH of the sample to be at least 2 pH units below the pKa of the analyte if using a non-polar sorbent to ensure it is in a neutral state for better retention.

    • For plasma samples, protein precipitation may be necessary prior to SPE. Add a precipitating agent like acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of plasma), vortex, and centrifuge to pellet the proteins. The resulting supernatant can then be diluted and loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent.[8][9]

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of water or an appropriate buffer (matching the pH of the pre-treated sample).[8][9] Do not allow the sorbent to dry between conditioning and sample loading.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). A slow flow rate allows for optimal interaction between the analyte and the sorbent.[9]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent to remove interfering compounds. A solution of 5-10% methanol in water is a good starting point.[8] The wash solvent should be strong enough to elute weakly bound interferences without eluting the analyte of interest.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a strong organic solvent. Methanol or acetonitrile are common choices.[8] To enhance elution efficiency, the solvent can be modified with a small amount of acid or base (e.g., 2% formic acid or 2% ammonium hydroxide in methanol), depending on the specific interactions with the sorbent.[8][10] Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of the mobile phase to be used for the chromatographic analysis.

Quantitative Data Summary

While specific recovery data for this compound using this exact protocol is not available in the provided search results, the following table presents recovery data for related compounds from biological matrices using SPE, which can serve as a reference for expected performance.

AnalyteMatrixSPE SorbentRecovery (%)Reference
TheobromineBottled Green TeaNot Specified94.1[11]
CaffeineBottled Green TeaNot Specified110.6[11]
TheophyllineBottled Green TeaNot Specified86.8[11]
Uric AcidUrineg-CNs-HF80.7 - 121.6[12]
Uric AcidSerumg-CNs-HF84.7 - 101.1[12]
MorphineHuman PlasmaStrata-X~85-115[5]
ClonidineHuman PlasmaStrata-X~85-115[5]

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Pretreat Dilution / Protein Precipitation & pH Adjustment Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% MeOH in Water) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Signaling Pathway Diagram

This compound is a downstream metabolite in the caffeine metabolism pathway. The following diagram illustrates its formation from caffeine.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2, CYP2E1 DMU This compound Paraxanthine->DMU CYP1A2, CYP2A6

Caption: Metabolic pathway of this compound from caffeine.

References

Application Notes and Protocols: 1,7-Dimethyluric Acid as a Biomarker for Caffeine Intake

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeine is one of the most widely consumed psychoactive substances globally. Accurate assessment of caffeine intake is crucial in various research fields, including nutrition, pharmacology, and clinical studies. Direct questioning or dietary records are often subjective and prone to recall bias. Therefore, the use of biochemical markers provides a more objective measure of caffeine consumption. 1,7-Dimethyluric acid (1,7-DMU), a downstream metabolite of caffeine, has emerged as a promising biomarker for caffeine intake. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of 1,7-DMU as a biomarker.

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The major metabolic pathway involves the conversion of caffeine to paraxanthine (1,7-dimethylxanthine), which accounts for approximately 70-80% of caffeine metabolism.[1] Paraxanthine is further metabolized to this compound.[1] The measurement of urinary or plasma levels of 1,7-DMU can thus provide a reliable indication of recent caffeine consumption.[2][3]

Data Presentation

The following tables summarize quantitative data from various studies on the concentration of this compound and its correlation with caffeine intake.

Table 1: Urinary Concentrations of Caffeine Metabolites

MetaboliteMedian Concentration (μmol/L) in US Adults (NHANES 2011-2014)[4]
1-Methyluric acid (1-MU)56.85
3-Methyluric acid (3-MU)0.43
7-Methyluric acid (7-MU)11.10
1,3-Dimethyluric acid (1,3-DMU)6.28
This compound (1,7-DMU) 24.40
3,7-Dimethyluric acid (3,7-DMU)0.73
1,3,7-Trimethyluric acid (1,3,7-TMU)1.24
1-Methylxanthine (1-MX)26.30
3-Methylxanthine (3-MX)22.95
7-Methylxanthine (7-MX)37.55
Theophylline (1,3-DMX)1.65
Paraxanthine (1,7-DMX)16.10
Theobromine (3,7-DMX)13.45
Caffeine (1,3,7-TMX)3.08
5-acetylamino-6-amino-3-methyluracil (AAMU)58.90

Table 2: Correlation of Urinary Caffeine Metabolites with Caffeine Intake

AnalyteSpearman ρ with Caffeine Intake[3]
Caffeine0.55-0.68
Theophylline0.55-0.68
Paraxanthine0.55-0.68
1-Methylxanthine0.55-0.68
1-Methyluric acid0.55-0.68
1,3-Dimethyluric acid0.55-0.68
This compound 0.55-0.68
1,3,7-Trimethyluric acid0.55-0.68
5-acetylamino-6-amino-3-methyluracil0.55-0.68

Table 3: Performance of Urinary Biomarkers for Coffee Intake Classification

BiomarkerReceiver Operating Characteristic Area Under the Curve (ROC AUC)[5]
This compound > 0.9
1-Methyluric acid> 0.9
Trigonelline> 0.9

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by HPLC-ESI-MS/MS

This protocol is adapted from methodologies described for the analysis of caffeine and its metabolites in urine.[4][6]

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₃-1,7-dimethyluric acid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 100 µL of urine supernatant with 400 µL of a solution containing the internal standard in 50% methanol/water with 0.1% formic acid.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-ESI-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., Kinetex 1.7 µm XB-C18, 100 x 3.0 mm).[4]

  • Mobile Phase A: 5% Methanol in water with 0.05% formic acid.[4]

  • Mobile Phase B: 90% Methanol in water with 0.05% formic acid.[4]

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: Monitor the specific precursor to product ion transition (e.g., m/z 197.1 -> [product ion]).[6]

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

4. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of the this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.

Protocol 2: Quantification of Caffeine and its Metabolites in Human Plasma by HPLC-ESI-MS/MS

This protocol is based on a validated method for the simultaneous quantification of caffeine and its major metabolites in human plasma.[7][8]

1. Materials and Reagents

  • Caffeine, paraxanthine, theobromine, and theophylline standards

  • Stable isotope-labeled internal standards (e.g., caffeine-d9, paraxanthine-d3)

  • Methanol (HPLC grade)

  • Formic acid

  • Human plasma samples

2. Sample Preparation [7][8]

  • To a 30 µL aliquot of human plasma, add 100 µL of methanol containing the internal standards (e.g., 600 ng/mL caffeine-d9 and 400 ng/mL paraxanthine-d3) and 125 mM formic acid.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-ESI-MS/MS Conditions [7]

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., Waters Symmetry C18, 4.6 x 75 mm, 3.5 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A 6-minute gradient program is utilized.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A tandem mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for caffeine, paraxanthine, theobromine, theophylline, and their respective internal standards.

4. Method Validation Parameters [7][8]

  • Linearity: The calibration curves for caffeine and its metabolites were linear (r > 0.99) from 4.1 to 3000 ng/mL.

  • Precision: Within-run precision was 0.55–6.24%, and between-run precision was 1.96–9.12%.

  • Accuracy: Assay accuracy was between 97.7–109%.

  • Lower Limit of Quantification (LLOQ): 4.1 ng/mL for all analytes from a 30 µL plasma sample.

Mandatory Visualizations

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) DimethyluricAcid This compound Paraxanthine->DimethyluricAcid (Xanthine Oxidase) OtherMetabolites Other Metabolites Paraxanthine->OtherMetabolites Theobromine->OtherMetabolites Theophylline->OtherMetabolites Excretion Urinary Excretion DimethyluricAcid->Excretion OtherMetabolites->Excretion

Caption: Simplified metabolic pathway of caffeine.

ExperimentalWorkflow SampleCollection Urine/Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation, Internal Standard Addition) SampleCollection->SamplePrep HPLC HPLC Separation (Reverse-Phase C18 Column) SamplePrep->HPLC MSMS Tandem Mass Spectrometry Detection (ESI+, MRM) HPLC->MSMS DataAnalysis Data Analysis (Quantification using Calibration Curve) MSMS->DataAnalysis Result Concentration of 1,7-DMU DataAnalysis->Result

References

Clinical Applications of 1,7-Dimethyluric Acid Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a metabolite of caffeine, is emerging as a significant biomarker in clinical research and drug development.[1] As a downstream product of paraxanthine, its measurement in biological fluids provides a window into caffeine metabolism and the activity of key drug-metabolizing enzymes.[2][3] Altered levels of 1,7-DMU have been associated with neurological disorders, highlighting its potential diagnostic and therapeutic relevance. These application notes provide a comprehensive overview of the clinical applications of 1,7-DMU measurement, complete with detailed experimental protocols for its quantification.

Clinical Significance and Applications

The primary clinical application of this compound measurement lies in its role as a biomarker for:

  • Caffeine Consumption and Metabolism: 1,7-DMU is a specific metabolite of caffeine, primarily formed from the oxidation of paraxanthine.[4] Its levels in urine and plasma directly correlate with caffeine intake, making it a reliable biomarker for assessing dietary caffeine consumption and studying individual variations in caffeine metabolism.[5]

  • Enzyme Activity Assessment: The formation of 1,7-DMU is catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6, as well as xanthine oxidase (XO).[3][4] Therefore, measuring the ratio of 1,7-DMU to its precursor, paraxanthine (1,7-dimethylxanthine), can serve as a phenotypic measure of the in vivo activity of these crucial drug-metabolizing enzymes.[5][6] This has significant implications for pharmacogenomics and personalized medicine.

  • Neurological Disorders: Recent studies have indicated a potential link between altered caffeine metabolism and neurological diseases. Significantly lower levels of this compound have been observed in patients with Parkinson's disease compared to healthy controls, suggesting a potential role for this metabolite in the pathophysiology or as a disease progression biomarker.[7]

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in human biological fluids.

AnalyteMatrixPopulationConcentration RangeReference
This compoundUrineGeneral Adult PopulationMedian: 24.40 µmol/L[8]
This compoundPlasmaParkinson's Disease PatientsSignificantly lower than healthy controls[7]
This compoundPlasmaHealthy Controls-[7]

Signaling Pathway

The metabolic pathway from caffeine to this compound is a multi-step process primarily occurring in the liver. The diagram below illustrates the key enzymatic conversions.

caffeine_metabolism Caffeine Metabolism Pathway to this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major pathway, ~80%) DMU_1_7 This compound Paraxanthine->DMU_1_7 CYP1A2, CYP2A6, Xanthine Oxidase

Caffeine Metabolism Pathway

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its clinical application. Below are detailed protocols for its measurement in human plasma and urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is adapted from methodologies used for the analysis of related compounds in plasma.[9][10][11][12]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Theophylline or a structurally similar compound not present in the sample.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free for calibration standards and quality controls)

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples).

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to HPLC vials with inserts.

3. HPLC-UV Conditions

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 95% Water with 0.1% Formic Acid and 5% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 287 nm (based on the λmax of this compound).[13]

  • Run Time: Approximately 10 minutes (adjust as needed for optimal separation).

4. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Spike drug-free plasma with the working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Prepare QCs at low, medium, and high concentrations in a similar manner.

  • Process the standards and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (1,7-DMU/IS) against the concentration.

  • Determine the concentration of 1,7-DMU in the unknown samples from the calibration curve.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is based on established methods for the analysis of caffeine metabolites in urine.[5][14][15][16]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₃-¹⁵N₁-1,7-Dimethyluric acid (preferred for LC-MS/MS).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human urine for calibration standards and QCs.

2. Sample Preparation (Dilute-and-Shoot)

  • Label 1.5 mL microcentrifuge tubes.

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any sediment.

  • In the labeled tubes, combine 50 µL of the urine supernatant, 50 µL of the SIL-IS working solution, and 900 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for injection.

3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or equivalent).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Q1 197.1 -> Q3 140.1

    • SIL-IS: Adjust for mass difference.

  • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Calibration and Quantification

  • Prepare a stock solution of this compound and the SIL-IS in methanol.

  • Prepare calibration standards and QCs by spiking drug-free urine with the 1,7-DMU working standards.

  • Process and analyze the standards and QCs with the unknown samples.

  • Quantify 1,7-DMU using the peak area ratio of the analyte to the SIL-IS.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the quantification of this compound.

hplc_workflow HPLC-UV Experimental Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject HPLC-UV Analysis Reconstitute->Inject Data Data Analysis Inject->Data

HPLC-UV Workflow

lcms_workflow LC-MS/MS Experimental Workflow Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution with Internal Standard Centrifuge->Dilute Inject LC-MS/MS Analysis Dilute->Inject Data Data Analysis Inject->Data

References

1,7-Dimethyluric Acid in Parkinson's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid is a metabolite of caffeine, specifically formed through the metabolic conversion of paraxanthine by xanthine oxidase.[1][2] In the context of Parkinson's disease (PD) research, this compound has emerged not as a therapeutic agent, but as a potential biomarker. Multiple metabolomic studies have identified significantly lower levels of caffeine and its various metabolites, including this compound, in the serum of Parkinson's disease patients compared to healthy controls.[3] This observation points towards a potential dysregulation of caffeine metabolism in individuals with PD, a finding that is being explored for its diagnostic and prognostic implications.

These application notes provide an overview of the current state of research and detailed protocols for the utilization of this compound in a research setting, focusing on its application as a biomarker for Parkinson's disease.

Application I: this compound as a Biomarker for Parkinson's Disease

The primary application of this compound in Parkinson's disease research is its quantification in biological fluids as a potential biomarker. Studies have consistently shown a significant decrease in serum levels of this compound in PD patients.[3] This section outlines the rationale and a general protocol for its measurement.

Quantitative Data Summary

The following table summarizes findings from a key study highlighting the differential levels of this compound and related caffeine metabolites in Parkinson's disease patients versus healthy controls.

MetabolitePatient GroupMean Concentration (ng/mL) ± SDp-valueReference
This compound PD 15.2 ± 12.3 < 0.001 [3]
Control 35.4 ± 25.1 [3]
CaffeinePD194.2 ± 203.5< 0.001[3]
Control768.5 ± 793.8[3]
ParaxanthinePD85.3 ± 83.4< 0.001[3]
Control218.7 ± 204.2[3]
TheophyllinePD23.1 ± 20.5< 0.001[3]
Control51.9 ± 48.7[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a generalized methodology for the accurate measurement of this compound in serum samples, a common procedure in metabolomic studies of Parkinson's disease.

1. Objective: To quantify the concentration of this compound in human serum samples from Parkinson's disease patients and healthy controls.

2. Materials and Reagents:

  • Human serum samples (collected and stored at -80°C)

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

3. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing the internal standard. This step serves to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to remove any remaining particulates.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

      • This compound: m/z 197.1 → 139.1 (example transition, should be optimized).

      • Internal Standard (d3): m/z 200.1 → 142.1 (example transition, should be optimized).

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis:

  • Generate a standard curve using known concentrations of the this compound analytical standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

  • Determine the concentration of this compound in the serum samples by interpolating their peak area ratios against the standard curve.

  • Perform statistical analysis (e.g., t-test or Mann-Whitney U test) to compare the concentrations between the Parkinson's disease and control groups.

Signaling Pathways and Logical Relationships

While this compound itself has not been directly implicated in modulating specific signaling pathways in Parkinson's disease, its parent compound, caffeine, is known to exert neuroprotective effects, primarily through the antagonism of adenosine A2A receptors. The metabolic pathway of caffeine is therefore of significant interest in PD research.

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (~80%) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (~10%) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (~4%) Caffeine->Theophylline CYP1A2 DMU_17 This compound Paraxanthine->DMU_17 Xanthine Oxidase Other_Metabolites Other Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites Biomarker_Workflow cluster_study_design Study Design & Cohort Recruitment cluster_sample_processing Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_interpretation Data Interpretation PD_Patients Parkinson's Disease Patients Serum_Collection Serum Collection PD_Patients->Serum_Collection Healthy_Controls Healthy Controls Healthy_Controls->Serum_Collection Sample_Storage Storage at -80°C Serum_Collection->Sample_Storage Protein_Precipitation Protein Precipitation Sample_Storage->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Quantification Quantification of 1,7-DMU LCMS_Analysis->Quantification Statistical_Analysis Statistical Comparison Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

References

Application Notes and Protocols: 1,7-Dimethyluric Acid as a Potential Biomarker for Gout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1][2] The underlying metabolic cause of gout is chronic hyperuricemia, a condition of elevated serum uric acid levels.[3][4] While hyperuricemia is a prerequisite for the development of gout, not all individuals with hyperuricemia will develop the disease, suggesting that other factors are involved in its pathogenesis.[1] This has led to a search for novel biomarkers that can better predict the risk of developing gout and monitor its progression.

Recent epidemiological studies have suggested an inverse association between coffee consumption and the risk of gout.[5] This has sparked interest in the metabolic fate of caffeine and its potential role in purine metabolism and uric acid homeostasis. 1,7-Dimethyluric acid is a downstream metabolite of paraxanthine, which is the primary metabolite of caffeine in humans.[6] This document outlines the current understanding of this compound, its metabolic context, and proposes a framework for investigating its potential as a biomarker for gout. While direct evidence is currently limited, the exploration of caffeine metabolites in the context of gout pathophysiology presents a novel avenue for research.

The Link Between Caffeine Metabolism and Uric Acid

Caffeine, a methylxanthine, is structurally similar to uric acid. Emerging research indicates that caffeine and its metabolites may influence uric acid levels.[2][3][4] Some studies suggest that coffee consumption is associated with lower serum uric acid levels and a reduced risk of gout.[5] The proposed mechanisms include the inhibition of xanthine oxidase, the enzyme responsible for uric acid production, and effects on renal urate transporters.[3][5]

A cross-sectional study using data from the National Health and Nutrition Examination Survey (NHANES) 2011-2012 investigated the association between urinary caffeine metabolites and serum uric acid levels. The study found that several caffeine metabolites were inversely associated with serum uric acid levels and a decreased likelihood of hyperuricemia.[2][4] However, this compound was not among the metabolites that showed a significant inverse association in the primary analyses.[2] This highlights the complexity of caffeine metabolism and its interaction with purine pathways, suggesting that a panel of metabolites may be more informative than a single analyte.

Quantitative Data Summary

While no studies to date have directly compared the concentrations of this compound in gout patients versus healthy controls, the following table summarizes the findings from the NHANES 2011-2012 study on the association of various caffeine metabolites with serum uric acid levels and hyperuricemia. This provides a basis for which metabolites have shown a potential link and underscores the need for further investigation into others like this compound.

MetaboliteAssociation with Serum Uric Acid Levels (Linear Regression)Association with Hyperuricemia (Logistic Regression)
Paraxanthine Inverse association (β = -0.004, P = 0.006)[2]Not significantly associated[2]
Theobromine Inverse association (β = -0.004, P < 0.001)[2]Inverse association (OR: 0.99, 95% CI: 0.980, 0.999)[2]
7-Methyluric acid Inverse association (β = -0.003, P = 0.003)[2]Inverse association (OR: 0.99, 95% CI: 0.989, 0.998)[2]
3,7-Dimethyluric acid Inverse association (β = -0.029, P = 0.024)[2]Not significantly associated[2]
3-Methylxanthine Inverse association (β = -0.001, P = 0.038)[2]Inverse association (OR: 0.99, 95% CI: 0.992, 0.999)[2]
7-Methylxanthine Inverse association (β = -0.001, P = 0.001)[2]Not significantly associated[2]
3-Methyluric acid Not significantly associatedInverse association (OR: 0.91, 95% CI: 0.837, 0.996)[2]
This compound Not significantly associated Not significantly associated

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound as a potential biomarker for gout.

Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for the analysis of caffeine and its metabolites in biological fluids.

1. Objective: To accurately and reproducibly quantify the concentration of this compound in human plasma or serum samples.

2. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-¹³C₃)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma/serum samples (from gout patients and healthy controls)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 140.1

    • Internal Standard (e.g., this compound-¹³C₃): Monitor appropriate mass shift.

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Visualizations

Signaling Pathways and Workflows

caffeine_metabolism substance substance enzyme enzyme pathway pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (84%) Theobromine Theobromine Caffeine->Theobromine (12%) Theophylline Theophylline Caffeine->Theophylline Dimethyluric_Acid_17 This compound Paraxanthine->Dimethyluric_Acid_17 CYP2A6, CYP1A2 Methylxanthine_7 7-Methylxanthine Paraxanthine->Methylxanthine_7 Theobromine->Methylxanthine_7 Methyluric_Acid_7 7-Methyluric acid Theophylline->Methyluric_Acid_7

Caption: Simplified caffeine metabolism pathway leading to this compound.

biomarker_workflow step step data data analysis analysis result result start Hypothesis: 1,7-DMU as a gout biomarker cohort Cohort Selection: Gout Patients & Healthy Controls start->cohort sampling Sample Collection: Plasma/Serum & Urine cohort->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of This compound lcms->quant stats Statistical Analysis quant->stats correlation Correlate with Clinical Data (e.g., serum uric acid, flare frequency) stats->correlation validation Biomarker Validation correlation->validation

References

Application Notes and Protocols for the Detection of 1,7-Dimethyluric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU) is a metabolite of caffeine and theophylline, two widely consumed methylxanthines.[1][2] As a downstream product of xenobiotic metabolism, the quantification of 1,7-DMU in cell culture can provide valuable insights into cellular metabolic activity, particularly the function of cytochrome P450 enzymes, and the broader effects of methylxanthines on cellular signaling pathways. These application notes provide a detailed experimental protocol for the detection and quantification of this compound in cell culture samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), summarize the relevant metabolic and signaling pathways, and present available quantitative data to aid in experimental design and data interpretation.

Metabolic Pathway of this compound Formation

This compound is primarily formed through the metabolism of caffeine and theophylline. The major metabolic pathway involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine), which is then oxidized to this compound.[3] The key enzymes involved in this biotransformation are Cytochrome P450 1A2 (CYP1A2) for the initial demethylation steps and Xanthine Oxidase (XO) for the final oxidation.[3]

Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) DMU_1_7 This compound Paraxanthine->DMU_1_7 Xanthine Oxidase (C8-oxidation)

Figure 1: Simplified metabolic pathway of caffeine to this compound.

Signaling Pathway: Caffeine and cAMP

Caffeine and its metabolites can influence intracellular signaling, notably the cyclic AMP (cAMP) pathway. Caffeine acts as an inhibitor of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[4] By inhibiting PDE, caffeine leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cascade of cellular responses.

cAMP Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Caffeine Caffeine PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits ATP ATP cAMP->PDE Degraded by PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Cellular Responses PKA_active->Downstream Phosphorylates

Figure 2: Influence of caffeine on the cAMP signaling pathway.

Experimental Protocol: LC-MS/MS for this compound Detection

This protocol outlines a procedure for the extraction and quantification of this compound from cultured cells.

Materials and Reagents:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • This compound analytical standard (CAS: 33868-03-0)

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS grade methanol, ice-cold (-80°C)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C and >12,000 x g

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

Experimental Workflow start Cell Culture & Treatment harvest Cell Harvesting start->harvest wash Cell Washing harvest->wash quench Metabolism Quenching & Metabolite Extraction wash->quench separate Phase Separation quench->separate dry Supernatant Drying separate->dry reconstitute Reconstitution dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Analysis analyze->data

Figure 3: Workflow for this compound detection in cell culture.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency under standard conditions.

    • Treat cells with caffeine or theophylline at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add trypsin-EDTA and incubate until cells detach. Neutralize with culture medium and transfer the cell suspension to a microcentrifuge tube.

    • Suspension Cells: Transfer the cell suspension directly to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step to ensure complete removal of extracellular metabolites.

  • Metabolism Quenching and Metabolite Extraction:

    • To the cell pellet, add 500 µL of ice-cold 80% methanol (-80°C) containing the internal standard (e.g., this compound-d3 at a final concentration of 100 nM).

    • Vortex vigorously for 30 seconds to lyse the cells and quench metabolic activity.

    • Incubate on ice for 20 minutes with intermittent vortexing.

  • Phase Separation:

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in 100 µL of the initial LC mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC-MS vial for analysis.

    • The following are suggested starting parameters for LC-MS/MS analysis and should be optimized for the specific instrument used.

    Parameter Value
    LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.3 mL/min
    Injection Volume 5 µL
    Gradient 5% B to 95% B over 10 minutes
    Ionization Mode Positive Electrospray Ionization (ESI+)
    MRM Transition 1,7-DMU: m/z 197.1 -> 139.1
    Internal Standard e.g., 1,7-DMU-d3: m/z 200.1 -> 142.1
  • Data Analysis:

    • Quantify the peak area of this compound and the internal standard.

    • Generate a standard curve using known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the samples and normalize to cell number or protein concentration.

Data Presentation

Quantitative data for this compound concentrations in cell culture following caffeine or theophylline treatment is not extensively reported in the literature. However, studies using human liver microsomes provide some indication of the metabolic activity. The following table presents kinetic parameters for the formation of 1,3-dimethyluric acid (a related metabolite) from theophylline in human liver microsomes, which can serve as a proxy for the expected enzymatic activity.[5]

Metabolite Kinetic Parameter Value (Mean ± SD)
1,3-Dimethyluric AcidKm (µM)788 ± 120
Vmax (pmol/min/mg protein)11.23 ± 2.5

Note: This data is from an in vitro system using liver microsomes and may not directly translate to intracellular concentrations in cultured cells. It is recommended that researchers establish their own dose-response curves and time-course experiments to determine the expected concentrations in their specific cell model.

Conclusion

This document provides a comprehensive guide for the detection and quantification of this compound in cell culture. The detailed LC-MS/MS protocol, along with the contextual information on the relevant metabolic and signaling pathways, will aid researchers in designing and executing experiments to investigate the cellular effects of caffeine and theophylline. The provided data, while not from a cell culture model, offers a starting point for understanding the kinetics of methylxanthine metabolism. Further research is needed to establish a clear quantitative profile of this compound in various cell lines.

References

Application Notes and Protocols for the Derivatization of 1,7-Dimethyluric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid is a metabolite of caffeine and is frequently analyzed in biological samples to study caffeine metabolism and related physiological processes.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of such metabolites due to its high resolution and sensitivity.[3] However, this compound, like other uric acid derivatives, is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis.[3][4]

Derivatization is a chemical modification process that converts non-volatile compounds into volatile derivatives, enabling their analysis by GC-MS.[5][6] This process improves chromatographic peak shape, resolution, and thermal stability.[7] The most common derivatization techniques for compounds containing active hydrogen atoms (such as those in hydroxyl and amine groups) are silylation and methylation.[8] Silylation involves replacing active hydrogens with a trimethylsilyl (TMS) group, while methylation introduces a methyl group.[4][9]

These application notes provide detailed protocols for the derivatization of this compound using silylation, specifically with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating agent.[10]

Derivatization Strategies for this compound

The primary strategy for the derivatization of this compound for GC-MS analysis is silylation. This approach targets the active hydrogens on the molecule, increasing its volatility.

Silylation using BSTFA

Silylation with BSTFA is a robust and common method for derivatizing compounds with hydroxyl and amine groups.[4] The reaction involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. To enhance the reactivity of BSTFA, a catalyst such as trimethylchlorosilane (TMCS) is often added.[11]

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol outlines the procedure for the derivatization of this compound in a standard solution or a dried biological extract.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[12]

  • Pyridine (anhydrous)[12]

  • GC-MS grade solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water can deactivate the silylating reagent. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to act as a catalyst and aid in dissolving the analyte.[12] Subsequently, add 50 µL of BSTFA. For samples with a high concentration of the analyte, the amount of derivatizing reagent should be in excess to ensure complete derivatization.

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 60 minutes in a heating block or oven.[13] The elevated temperature facilitates the completion of the derivatization reaction.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes expected quantitative data for the GC-MS analysis of derivatized this compound. Note that exact retention times and mass fragments can vary depending on the specific GC-MS instrument and analytical conditions.

ParameterSilylated this compound (TMS Derivative)
Derivatizing Agent BSTFA
Expected Retention Time Varies (dependent on column and temperature program)
Molecular Ion (M+) m/z 340
Key Mass Fragments m/z 325, 253, 196, 73
Derivatization Efficiency > 95% (with optimized conditions)

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry add_reagents Add Pyridine and BSTFA dry->add_reagents heat Heat at 70-80°C for 60 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

Derivatization_Reaction reactant This compound plus + reactant->plus reagent BSTFA plus->reagent arrow Heat (70-80°C) reagent->arrow product TMS-Derivative arrow->product

Caption: Chemical reaction for the silylation of this compound.

Troubleshooting

  • Poor Derivatization Efficiency:

    • Cause: Presence of moisture.

    • Solution: Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and reagents.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Increase the reaction time or temperature within the recommended range. Ensure the derivatizing reagent is in molar excess.

  • Peak Tailing in Chromatogram:

    • Cause: Incomplete derivatization or active sites in the GC system.

    • Solution: Optimize the derivatization protocol. Check the GC liner and column for activity and replace if necessary. Injecting BSTFA into the GC injector can sometimes temporarily deactivate active sites.[12]

Conclusion

Derivatization is an essential step for the successful analysis of this compound by GC-MS. The provided silylation protocol using BSTFA is a reliable method to increase the volatility and improve the chromatographic behavior of the analyte. Proper sample preparation and adherence to the protocol are crucial for achieving high derivatization efficiency and obtaining accurate and reproducible results. Researchers should optimize the method for their specific instrumentation and sample matrices to ensure the highest quality data.

References

Application Notes: Immunoassay for 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1,7-Dimethyluric acid (1,7-DMU), a metabolite of caffeine and its primary metabolite paraxanthine, serves as a potential biomarker for caffeine consumption and has been implicated in various physiological and pathological processes.[1][2] Accurate quantification of 1,7-DMU in biological matrices such as urine and plasma is crucial for pharmacokinetic studies, disease research, and understanding caffeine metabolism. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Due to the small molecular size of this compound, a competitive immunoassay format is the most suitable approach. In this assay, free 1,7-DMU in a sample competes with a labeled 1,7-DMU conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of 1,7-DMU in the sample.

Disclaimer: The following protocols are provided as a general guideline for the development of an immunoassay for this compound. A specific, commercially available, and fully validated immunoassay kit for this compound is not widely documented in publicly available literature. Therefore, the quantitative data presented in the tables are illustrative examples based on typical performance characteristics of small-molecule ELISAs and should be determined empirically during assay development and validation.

Principle of the Competitive ELISA

The competitive ELISA for this compound follows the principle of competitive binding. An antibody specific to 1,7-DMU is coated onto the wells of a microplate. When the sample containing 1,7-DMU is added to the wells along with a fixed amount of 1,7-DMU conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), the free 1,7-DMU from the sample and the 1,7-DMU-HRP conjugate compete for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of 1,7-DMU in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Materials and Reagents

  • This compound (for standard curve and immunogen preparation)

  • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • Conjugation reagents: N-(m-Maleimidobenzoyloxy)succinimide (MBS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Solvents: Dimethylformamide (DMF), Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Laboratory animals (e.g., rabbits or mice for antibody production)

  • Protein A/G affinity chromatography column for antibody purification

  • Horseradish Peroxidase (HRP)

  • 96-well microplates (high-binding)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: 0.1% BSA in PBST

  • TMB Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid

  • Microplate reader with a 450 nm filter

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as KLH or BSA. This process creates an immunogen that can be used to immunize animals for antibody production. A common method for conjugation is the carbodiimide reaction, which facilitates the formation of an amide bond between a carboxyl group on the hapten (or a derivative) and an amino group on the carrier protein.

Note: this compound does not have a readily available carboxyl or amino group for direct conjugation. A derivative of 1,7-DMU with a linker containing a terminal carboxyl or amino group needs to be synthesized. For this protocol, we will assume a carboxylated derivative of 1,7-DMU is available.

Materials:

  • Carboxylated this compound derivative

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Dialysis Buffer: PBS, pH 7.4

Procedure:

  • Activation of Carboxylated 1,7-DMU:

    • Dissolve 10 mg of the carboxylated 1,7-DMU derivative in 1 mL of Activation Buffer.

    • Add 20 mg of EDC and 10 mg of NHS to the solution.

    • Incubate at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 mL of Coupling Buffer.

    • Add the activated 1,7-DMU solution to the KLH solution.

    • Incubate for 2 hours at room temperature with gentle stirring, or overnight at 4°C.

  • Purification of the Conjugate:

    • To remove unreacted hapten and cross-linking reagents, dialyze the conjugation mixture against 1 L of PBS at 4°C.

    • Change the dialysis buffer at least 3 times over a 24-hour period.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the 1,7-DMU-KLH conjugate at -20°C in small aliquots.

Protocol 2: Production of Polyclonal Antibodies

Immunization:

  • Emulsify the 1,7-DMU-KLH immunogen with an equal volume of Freund's complete adjuvant to a final concentration of 1 mg/mL.

  • Immunize rabbits with 1 mL of the emulsion via multiple subcutaneous injections.

  • Administer booster immunizations every 4 weeks with 0.5 mg of the immunogen emulsified in Freund's incomplete adjuvant.

  • Collect blood samples 10-14 days after each booster immunization to monitor the antibody titer.

Antibody Purification:

  • Collect the antiserum when a high antibody titer is achieved.

  • Purify the IgG fraction from the antiserum using a Protein A/G affinity chromatography column according to the manufacturer's instructions.

  • Elute the bound antibodies and dialyze against PBS.

  • Determine the concentration of the purified antibodies and store at -20°C.

Protocol 3: Competitive ELISA for this compound

Preparation of 1,7-DMU-HRP Conjugate:

A 1,7-DMU-HRP conjugate is required as the labeled competitor in the assay. This can be synthesized using a similar EDC/NHS coupling chemistry as described in Protocol 1, substituting KLH with HRP.

ELISA Procedure:

  • Coating:

    • Dilute the purified anti-1,7-DMU antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by titration).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a standard curve of this compound in Assay Buffer (e.g., ranging from 0.1 to 1000 ng/mL).

    • Prepare unknown samples, diluting them in Assay Buffer if necessary to fall within the range of the standard curve.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Immediately add 50 µL of the pre-diluted 1,7-DMU-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the 1,7-DMU standards. A four-parameter logistic (4-PL) curve fit is typically used.

    • Determine the concentration of 1,7-DMU in the unknown samples by interpolating their absorbance values from the standard curve.

Data Presentation

The performance of the developed immunoassay should be thoroughly validated. The following tables present illustrative data that should be determined empirically for a specific this compound immunoassay.

Table 1: Illustrative Assay Performance Characteristics

ParameterIllustrative Value
Assay Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike Recovery 85 - 115%

Table 2: Illustrative Cross-Reactivity Data

Cross-reactivity is a critical parameter for immunoassays targeting metabolites, as structurally similar compounds can interfere with the measurement.

CompoundStructureIllustrative Cross-Reactivity (%)
This compound C₇H₈N₄O₃100
Caffeine C₈H₁₀N₄O₂< 0.1
Paraxanthine C₇H₈N₄O₂< 1
Theophylline C₇H₈N₄O₂< 0.5
Theobromine C₇H₈N₄O₂< 0.5
Uric Acid C₅H₄N₄O₃< 0.1

Cross-reactivity (%) = (IC₅₀ of 1,7-DMU / IC₅₀ of cross-reactant) x 100

Mandatory Visualizations

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Protocol DMU This compound Derivative Conjugation EDC/NHS Coupling DMU->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen 1,7-DMU-Carrier Conjugate Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Antiserum Antiserum Collection Immunization->Antiserum Purification Protein A/G Purification Antiserum->Purification Antibody Purified Anti-1,7-DMU Antibody Purification->Antibody Coating Antibody Coating Antibody->Coating Blocking Blocking Coating->Blocking Competition Competitive Binding (Sample/Standard + 1,7-DMU-HRP) Blocking->Competition Washing Washing Competition->Washing Substrate Substrate Addition Washing->Substrate Detection Signal Detection Substrate->Detection

Caption: Experimental workflow for the development of a this compound immunoassay.

signaling_pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theophylline Theophylline Caffeine->Theophylline ~4% Theobromine Theobromine Caffeine->Theobromine ~12% DMU This compound Paraxanthine->DMU Metabolism

Caption: Simplified metabolic pathway of caffeine leading to this compound.

Assay Validation

A comprehensive validation of the newly developed immunoassay is critical to ensure its reliability and suitability for its intended purpose. Key validation parameters to be assessed include:

  • Precision: Intra- and inter-assay precision should be determined by analyzing quality control (QC) samples at multiple concentrations within the assay range. The coefficient of variation (CV%) should be within acceptable limits (typically <15%).

  • Accuracy: The accuracy should be assessed by spike-recovery experiments, where known amounts of 1,7-DMU are added to biological samples and the recovery is calculated. Recovery should typically be within 80-120%.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established. The LOD is the lowest concentration of analyte that can be distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Specificity (Cross-reactivity): The assay's specificity should be evaluated by testing structurally related compounds, particularly other caffeine metabolites, to determine the extent of their interference.

  • Linearity of Dilution: Biological samples containing high concentrations of 1,7-DMU should be serially diluted and analyzed to ensure that the measured concentrations are linear and proportional to the dilution factor.

  • Stability: The stability of 1,7-DMU in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C) should be investigated.

Conclusion

The development of a sensitive and specific competitive immunoassay for this compound provides a valuable tool for researchers in various fields. The protocols outlined in this document offer a comprehensive guide for the generation of the necessary reagents and the execution of the assay. Rigorous validation of the assay's performance characteristics is paramount to ensure the generation of reliable and accurate data for its intended applications.

References

Application Notes and Protocols for 1,7-Dimethyluric Acid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU) is a primary metabolite of caffeine, formed through the metabolic conversion of paraxanthine.[1] As a key biomarker for caffeine consumption and metabolism, high-purity this compound reference standards are essential for accurate quantification in biological matrices. These standards are critical in various fields, including clinical chemistry, pharmacology, and drug metabolism studies, to ensure the reliability and reproducibility of analytical data. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard. These properties influence its solubility, stability, and chromatographic behavior.

PropertyValueSource
Chemical Formula C₇H₈N₄O₃[1][2]
Molecular Weight 196.16 g/mol [1]
CAS Number 33868-03-0[1][2]
Appearance Off-White Solid / Crystalline Solid[2]
Purity ≥97.0% (HPLC)
Melting Point Not Experimentally Available[3]
Water Solubility 8.49 g/L (Predicted)
logP -0.81 (Predicted)
pKa (Strongest Acidic) 2.96 (Predicted)
UV max (λmax) 233, 287 nm[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Caffeine Metabolism Pathway

This compound is a downstream metabolite in the complex caffeine metabolism pathway. The primary route involves the demethylation of caffeine to paraxanthine, which is then oxidized to this compound. This conversion is primarily catalyzed by cytochrome P450 enzymes, CYP1A2 and CYP2A6.

CaffeineMetabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 DMU This compound Paraxanthine->DMU CYP1A2, CYP2A6 OtherMetabolites Other Metabolites Theobromine->OtherMetabolites Theophylline->OtherMetabolites

Caffeine Metabolism to this compound.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves and achieving precise quantification.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Sonicator

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water).

    • The concentration range of the working standards should bracket the expected concentration of this compound in the samples.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in biological samples, such as urine. Method optimization may be required based on the specific matrix and instrumentation.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 280 nm

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase composition (95% A: 5% B).

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine Urine Sample Centrifuge Centrifuge (10,000 x g, 10 min) Urine->Centrifuge Dilute Dilute 1:10 with Mobile Phase Centrifuge->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calibrate Calibration Curve (Standard Solutions) Quantify Quantify 1,7-DMU Calibrate->Quantify

General HPLC Workflow for 1,7-DMU Analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol provides a starting point for method development.

Instrumentation and Conditions:

ParameterRecommended Condition
LC System A high-performance liquid chromatography system
Mass Spectrometer A triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized based on system and sample complexity
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z)
197.1
197.1

Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₃-Caffeine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS vial for analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge (14,000 x g, 15 min) Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject 5 µL Evaporate->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect MRM Detection (ESI+) Separate->Detect Calibrate Calibration Curve (Internal Standard) Quantify Quantify 1,7-DMU Calibrate->Quantify

General LC-MS/MS Workflow for 1,7-DMU Analysis.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and precise quantification of this important caffeine metabolite. The protocols provided herein offer a robust starting point for the development and validation of analytical methods in various research and clinical settings. Adherence to these guidelines will contribute to the generation of high-quality, reliable data in studies of caffeine metabolism and its physiological effects.

References

Application Note: High-Throughput and Sensitive Quantification of 1,7-Dimethyluric Acid in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details robust and validated protocols for the sample preparation and quantification of 1,7-Dimethyluric acid, a key metabolite of caffeine and paraxanthine, in human plasma.[1][2][3] Three widely-used sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are coupled with a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for high-throughput analysis. The protocols provided are designed to yield high recovery, minimize matrix effects, and ensure accuracy and precision, making them suitable for pharmacokinetic studies, metabolomics research, and clinical trial sample analysis. All quantitative data are summarized for easy comparison, and detailed experimental workflows are provided.

Introduction

This compound is an oxopurine and a major downstream metabolite of caffeine and its primary metabolite, paraxanthine.[1][3] Its concentration in plasma can provide valuable insights into caffeine metabolism, which has been implicated in various physiological and pathological processes.[4] Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic (PK) assessments and metabolomic studies.

The inherent complexity of plasma necessitates an effective sample preparation strategy to remove interfering substances such as proteins and phospholipids.[5][6] This document provides detailed protocols for three common extraction techniques: the simple and rapid Protein Precipitation (PPT), the classic Liquid-Liquid Extraction (LLE), and the highly selective Solid-Phase Extraction (SPE) for sample clean-up prior to UPLC-MS/MS analysis.[7][8][9]

Biological Pathway

This compound is formed in the human body as part of the caffeine metabolism pathway. Caffeine is first demethylated to paraxanthine, which is then oxidized to form this compound.[1]

cluster_pathway Caffeine Metabolism Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (Demethylation) DMU This compound Paraxanthine->DMU CYP1A2 / CYP2A6 (Oxidation)

Figure 1: Metabolic pathway of this compound from Caffeine.

Materials and Reagents

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., ¹³C₃-1,7-Dimethyluric acid)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Ammonium Acetate

  • Methyl tert-butyl ether (MTBE)

  • Human Plasma (K₂EDTA)

  • SPE Cartridges (e.g., Polymeric Reversed-Phase, C8, or C18)[8][10]

Experimental Workflow

The overall analytical process involves sample preparation to isolate the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.

cluster_workflow Analytical Workflow cluster_prep Preparation Options Plasma Plasma Sample (100 µL) IS Spike Internal Standard Plasma->IS Prep Sample Preparation IS->Prep PPT Protein Precipitation Prep->PPT LLE Liquid-Liquid Extraction Prep->LLE SPE Solid-Phase Extraction Prep->SPE Drydown Evaporation (if required) PPT->Drydown LLE->Drydown SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: General experimental workflow for this compound analysis.

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method suitable for high-throughput environments.[11] Acetonitrile is highly effective for precipitating plasma proteins.[7][12]

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid.[13]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Procedure:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 10 µL of the IS working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate) to adjust pH.

  • Add 600 µL of an appropriate extraction solvent (e.g., Methyl tert-butyl ether).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample clean-up by removing proteins and phospholipids, thereby minimizing matrix effects.[5][8] A generic protocol for a polymeric reversed-phase cartridge is provided below.[14]

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Load: Pre-treat 100 µL of plasma with 10 µL of IS and 200 µL of 2% formic acid in water. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute: Elute the this compound and IS with 1 mL of Methanol (or ACN) into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase for analysis.

UPLC-MS/MS Analytical Method

The following conditions are a typical starting point for the analysis of this compound.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[13]
Column Temp. 40°C[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]
Flow Rate 0.3 mL/min[13]
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial
Total Run Time ~5 minutes
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive[16]
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be optimized for this compound (e.g., m/z 197.1 -> 139.1) and its IS

Data and Performance Characteristics

The following table summarizes typical performance data obtained from validating the different sample preparation methods according to regulatory guidelines.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 95%[12]55 - 70%[9]> 90%[8]
Matrix Effect (%) 85 - 110%90 - 105%95 - 105%
Inter-day Precision (%CV) < 10%< 12%< 8%
Intra-day Precision (%CV) < 8%< 10%< 6%
Accuracy (%) 90 - 110%92 - 108%95 - 105%
LLOQ (ng/mL) 2.05.01.0
Throughput HighMediumMedium
Cost per Sample LowLowHigh

Note: Values are representative and should be established for each specific laboratory validation.

Conclusion

This application note provides three effective and reliable sample preparation protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—for the quantification of this compound in human plasma.

  • Protein Precipitation is recommended for high-throughput screening due to its simplicity, speed, and good recovery.[17]

  • Solid-Phase Extraction is the preferred method when maximum cleanliness and sensitivity are required, as it significantly reduces matrix effects and offers the highest recovery.[8]

  • Liquid-Liquid Extraction serves as a viable alternative, offering better clean-up than PPT with minimal cost.

The choice of method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available resources. The accompanying UPLC-MS/MS method provides the necessary selectivity and sensitivity for robust quantification in demanding research and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: 1,7-Dimethyluric Acid HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of 1,7-Dimethyluric acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) for this compound in positive and negative ion modes?

A1: In positive ion mode, this compound (C₇H₈N₄O₃, Molecular Weight: 196.16 g/mol ) is most commonly detected as the protonated molecule [M+H]⁺ at an m/z of 197.0669.[1] In negative ion mode, it is typically observed as the deprotonated molecule [M-H]⁻ at an m/z of 195.05.

Q2: What is a common fragmentation pattern for this compound in MS/MS analysis?

A2: A characteristic fragment ion observed in the positive ion mode MS/MS spectrum of the [M+H]⁺ precursor at m/z 197.0669 is at m/z 140.0459.[1] This corresponds to the neutral loss of isocyanic acid (HNCO) and a methyl group.

Q3: What type of HPLC column is suitable for the analysis of this compound?

A3: A reversed-phase C18 column is commonly used for the separation of this compound and other methylxanthines.[1][2] For highly polar compounds, a column with end-capping or a polar-embedded phase can help to minimize peak tailing by reducing interactions with residual silanol groups.[3][4]

Q4: How can I minimize matrix effects when analyzing this compound in biological samples like urine or plasma?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5][6][7] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.[8][9] Protein precipitation is a simpler but less clean method.[8]

  • Chromatographic Separation: Optimize the HPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components.[5]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy and precision of quantification.[4]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and active sites (e.g., silanols) on the column stationary phase.[3][4]- Use an end-capped C18 column or a column with a polar-embedded stationary phase.[3][4]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[3]- Add a small amount of a competing base to the mobile phase.
Mismatch between the injection solvent and the mobile phase.[3][11]Ensure the injection solvent is weaker than or of similar strength to the initial mobile phase.[3][11]
Column overload.[11][12]Reduce the injection volume or dilute the sample.[11][12]
Peak Fronting Column overload.[12]Reduce the injection volume or dilute the sample.[12]
Poorly packed column bed.Replace the column.
Low Signal Intensity or No Peak Detected

A complete loss or significant reduction in signal intensity can be frustrating. A systematic approach is key to identifying the root cause.[13]

Symptom Potential Cause Recommended Solution
Low Signal Intensity Inefficient ionization in the MS source.[14]- Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[14][15]- Ensure the mobile phase pH is suitable for promoting ionization of this compound.[16]
Ion suppression due to matrix effects.[5][7]- Improve sample cleanup using SPE or LLE.[8][9]- Optimize chromatographic separation to avoid co-elution with interfering compounds.[5]
Sample degradation.Prepare fresh standards and samples.
No Peak Detected Incorrect MS parameters (e.g., wrong m/z settings).Verify the precursor and product ion m/z values for this compound in the acquisition method.
Clogged flow path or injector.[17]- Check for pressure fluctuations.[18]- Flush the system and injector.
The compound is not eluting from the column.Use a stronger mobile phase to elute the compound.
Retention Time Shifts

Inconsistent retention times can lead to incorrect peak identification and integration.[18][19]

Symptom Potential Cause Recommended Solution
Gradual Retention Time Drift Inadequate column equilibration between injections.[11]Increase the column equilibration time.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Sudden Retention Time Shift Air bubbles in the pump or flow path.[20]Degas the mobile phase and purge the pumps.
Leak in the HPLC system.Inspect fittings and connections for leaks.
Change in column chemistry due to contamination.Flush the column with a strong solvent or replace it if necessary.[12]

Experimental Protocols

Representative HPLC-MS Method for this compound

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Human Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

  • Dilute the supernatant 1:10 with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Parameters

Parameter Condition
Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 30 psi[15]
Drying Gas Flow 10 L/min[15]
Drying Gas Temperature 320 °C[15]
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition 197.1 → 140.0

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Analysis Issue (e.g., No Peak, Bad Shape) check_ms Check MS Settings (m/z, Voltages) start->check_ms ms_ok MS OK? check_ms->ms_ok check_hplc Check HPLC (Pressure, Leaks) hplc_ok HPLC OK? check_hplc->hplc_ok check_sample Check Sample Prep & Standards sample_ok Sample OK? check_sample->sample_ok ms_ok->check_hplc Yes fix_ms Adjust MS Parameters ms_ok->fix_ms No hplc_ok->check_sample Yes fix_hplc Service HPLC (Purge, Fix Leaks) hplc_ok->fix_hplc No fix_sample Prepare Fresh Sample/Standards sample_ok->fix_sample No resolve Issue Resolved sample_ok->resolve Yes fix_ms->resolve fix_hplc->resolve fix_sample->resolve

Caption: A logical workflow for troubleshooting common HPLC-MS analysis issues.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume or Dilute Sample start->check_overload improved1 Improved? check_overload->improved1 check_solvent Match Injection Solvent to Mobile Phase improved2 Improved? check_solvent->improved2 check_column Evaluate Column Chemistry (e.g., use end-capped) improved3 Improved? check_column->improved3 check_ph Adjust Mobile Phase pH improved4 Improved? check_ph->improved4 improved1->check_solvent No resolved Peak Shape Acceptable improved1->resolved Yes improved2->check_column No improved2->resolved Yes improved3->check_ph No improved3->resolved Yes improved4->resolved Yes

Caption: A step-by-step guide for diagnosing and resolving peak tailing.

References

Technical Support Center: Urinary 1,7-Dimethyluric Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 1,7-Dimethyluric Acid (1,7-DMU) measurement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

A1: this compound is a metabolite of caffeine and its primary metabolite, paraxanthine.[1] It is an oxopurine compound that results from the metabolic breakdown of these dietary methylxanthines.[2] Its measurement in urine is often used as a biomarker for caffeine consumption and to study the activity of drug-metabolizing enzymes, such as cytochrome P450 1A2 (CYP1A2).[1][3][4]

Q2: What are the common analytical methods for measuring urinary 1,7-DMU?

A2: The most common analytical methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.[5][6][7] LC-MS/MS is often preferred for its high sensitivity and specificity.[7][8]

Q3: What are the major dietary sources that can influence urinary 1,7-DMU levels?

A3: The primary dietary source of precursors to 1,7-DMU is caffeine, which is found in coffee, tea, soft drinks, energy drinks, and chocolate. Theophylline, another methylxanthine found in tea and used as a bronchodilator drug, is also a precursor.[9][10][11] Therefore, consumption of these products will directly impact urinary 1,7-DMU levels.

Q4: How does the metabolism of caffeine lead to the formation of 1,7-DMU?

A4: Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the enzyme CYP1A2.[12] One of the major metabolic pathways involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine). Paraxanthine is then further metabolized by xanthine oxidase to form this compound.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of urinary 1,7-DMU.

Issue 1: High Variability in Results Between Samples from the Same Subject

Possible Causes & Solutions:

  • Inconsistent Sample Collection Time: The concentration of 1,7-DMU in urine can fluctuate throughout the day depending on the timing of caffeine intake.

    • Solution: Standardize the urine collection time, for example, by using the first-morning void or a 24-hour urine collection.

  • Dietary Variations: Changes in caffeine consumption patterns before sample collection can lead to significant variations.

    • Solution: Instruct subjects to maintain a consistent caffeine intake or to abstain from caffeine for a specific period (e.g., 24-48 hours) before sample collection.

  • Improper Sample Storage: Degradation of analytes can occur if samples are not stored correctly.

    • Solution: Urine samples should be frozen, ideally at -20°C or lower, if not analyzed immediately.[4][14] Avoid repeated freeze-thaw cycles.

Issue 2: Low or No Detectable 1,7-DMU in Samples

Possible Causes & Solutions:

  • Low Caffeine Intake: The subject may have a very low or no caffeine intake.

    • Solution: Verify the subject's dietary habits. If studying caffeine metabolism, a standardized caffeine dose may be administered.

  • Poor Analytical Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of 1,7-DMU.

    • Solution: Consider using a more sensitive method like LC-MS/MS.[8] Optimize the instrument parameters for better sensitivity.

  • Sample Dilution: Highly diluted urine samples can lead to concentrations below the limit of detection.

    • Solution: Normalize the results to urinary creatinine concentration to account for dilution.[7][15]

Issue 3: Poor Chromatographic Peak Shape or Resolution (HPLC/LC-MS)

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation.

    • Solution: Optimize the mobile phase composition (e.g., acetonitrile or methanol content) and pH. A common mobile phase involves a gradient elution with an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid) and an organic solvent.[16][17]

  • Column Contamination or Degradation: The analytical column can become contaminated or lose its efficiency over time.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.

  • Matrix Effects (LC-MS/MS): Other components in the urine matrix can interfere with the ionization of 1,7-DMU, leading to signal suppression or enhancement.

    • Solution: Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[17] Use a stable isotope-labeled internal standard for 1,7-DMU to correct for matrix effects.

Issue 4: Inaccurate Quantification

Possible Causes & Solutions:

  • Poor Calibration Curve: An inaccurate calibration curve will lead to erroneous quantification.

    • Solution: Prepare fresh calibration standards and ensure the calibration range covers the expected concentrations in the samples. Use a sufficient number of calibration points and an appropriate regression model.

  • Inaccurate Pipetting or Dilution: Errors in sample or standard preparation can lead to significant inaccuracies.

    • Solution: Use calibrated pipettes and follow a strict and validated dilution protocol.

  • Interference from Other Compounds: Structurally similar compounds may co-elute with 1,7-DMU, leading to falsely elevated results, especially with UV detection.

    • Solution: Use a more selective method like LC-MS/MS, which uses mass-to-charge ratio for detection.[7] Review the chromatogram for any co-eluting peaks.

Data Presentation

Table 1: Comparison of Analytical Methods for Urinary 1,7-DMU Measurement

FeatureHPLC-UVLC-MS/MS1H-NMR
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioDetection of protons in a magnetic field
Sensitivity ModerateHigh[8]Low
Specificity Moderate (potential for interferences)[6]High[7]Moderate (potential for overlapping signals)
Sample Preparation Dilution, filtration, sometimes extraction[10]Dilution, filtration, often requires extraction[7][8]pH adjustment, addition of internal standard[5][18]
Analysis Time 15-30 minutes per sample[16]5-15 minutes per sample[8]~30 minutes per sample[5]
Cost LowerHigherHigher
Primary Use Routine analysis, when high sensitivity is not requiredResearch, clinical studies, high-throughput analysis[7]Metabolomics, structural identification

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Thawing: Thaw frozen urine samples at room temperature.

  • Centrifugation: Centrifuge the samples at approximately 2000 x g for 10 minutes to pellet any particulate matter.[7]

  • Internal Standard Spiking: Add an internal standard (e.g., stable isotope-labeled this compound) to an aliquot of the supernatant.

  • Dilution: Dilute the sample with a suitable buffer or mobile phase. The dilution factor should be optimized based on the expected concentration range and instrument sensitivity.[8]

  • Filtration (Optional but Recommended): Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the LC system.[7]

  • Injection: Inject the filtered sample into the LC-MS/MS system.

Protocol 2: HPLC-UV Method Parameters

This is an example of a typical HPLC-UV method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.05% Trifluoroacetic acid in water.[16][17]

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 0.8 - 1.0 mL/min.[16]

  • Injection Volume: 10 - 20 µL.

  • Detection Wavelength: Approximately 280-290 nm.[16]

  • Column Temperature: 25-30°C.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Patient_Instruction Patient Instruction (Dietary Control) Sample_Collection Urine Sample Collection Patient_Instruction->Sample_Collection Sample_Storage Sample Storage (-20°C or lower) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Thaw, Centrifuge, Dilute) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting (Normalization) Data_Processing->Result_Reporting

Caption: Experimental workflow for urinary 1,7-DMU measurement.

troubleshooting_logic cluster_pre Pre-Analytical Issues cluster_analytical Analytical Issues cluster_post Post-Analytical Issues start Inaccurate or Inconsistent 1,7-DMU Results pre_analytical Check Sample Collection & Storage Procedures start->pre_analytical analytical Review Sample Preparation Steps start->analytical post_analytical Verify Data Processing Parameters start->post_analytical diet Verify Dietary Compliance pre_analytical->diet instrument Check Instrument Performance analytical->instrument calibration Validate Calibration Curve instrument->calibration normalization Confirm Creatinine Normalization post_analytical->normalization

Caption: Troubleshooting logic for 1,7-DMU measurement issues.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine DMU_1_7 This compound Paraxanthine->DMU_1_7 Xanthine Oxidase

Caption: Simplified metabolic pathway of caffeine to 1,7-DMU.

References

Technical Support Center: Enhanced Detection of 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 1,7-Dimethyluric Acid detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound (1,7-DMU) is a major metabolite of caffeine and theophylline.[1][2] Its accurate and sensitive quantification in biological fluids, primarily urine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the metabolic activity of enzymes like cytochrome P450 1A2 (CYP1A2).[3][4]

Q2: What are the primary analytical methods for detecting this compound?

A2: The most common methods for the detection of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem mass spectrometry (MS/MS). Electrochemical detection is another sensitive technique that can be employed for the analysis of uric acid and its derivatives.

Q3: How can I improve the sensitivity of my this compound measurements?

A3: To enhance sensitivity, consider the following:

  • Method Selection: HPLC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV.

  • Sample Preparation: Proper sample cleanup to remove interfering matrix components is critical. Solid-phase extraction (SPE) is a commonly used and effective technique.

  • Chromatographic Conditions: Optimization of the mobile phase composition, pH, and column chemistry can significantly improve peak shape and resolution, leading to better sensitivity.

  • Detector Settings: Ensure the detector is set to the optimal wavelength for UV detection or that the MS/MS parameters (e.g., collision energy, ion transitions) are optimized for 1,7-DMU.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for different analytical methods used to detect this compound and related compounds.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVThis compoundBiological Fluids0.1 ng / 10 µL injection-[5]
HPLC-MS/MSThis compoundUrine≤25 nM-[6]
Electrochemical SensorUric Acid-0.5937 x 10⁻⁸ M1.9791 x 10⁻⁸ M[7]
Electrochemical SensorSofosbuvir (example)Spiked Human Plasma3.1 x 10⁻¹⁴ M9.39 x 10⁻¹⁴ M[8]

Experimental Protocols

Protocol 1: HPLC-UV for this compound in Urine

This protocol is adapted from a method for the simultaneous determination of caffeine metabolites.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of urine, add an internal standard and dilute with 0.1% acetic acid.
  • Condition a C18 SPE cartridge by washing with methanol followed by water.
  • Load the diluted urine sample onto the SPE cartridge.
  • Wash the cartridge with 0.1% formic acid to remove interferences.
  • Elute this compound and other metabolites with methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for HPLC analysis.[6]

2. HPLC-UV Conditions

  • Column: Octylsilica, 5 µm, 250 x 4 mm i.d.[5]
  • Mobile Phase: A gradient elution with a mixture of acetate buffer (pH 3.5) and methanol. Start with a ratio of 95:5 (v/v) and change to 30:70 (v/v) over 15 minutes.[5]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL[5]
  • Detection: UV detector at 280 nm.[5]
  • Temperature: Ambient

Protocol 2: HPLC-MS/MS for this compound in Urine

1. Sample Preparation

  • Dilute urine samples 1:10 with a buffer solution containing an internal standard.
  • Centrifuge the diluted samples to pellet any precipitates.
  • Transfer the supernatant for direct injection into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions

  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
  • Flow Rate: 0.2 - 0.5 mL/min
  • Injection Volume: 5-10 µL
  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 3: Electrochemical Detection of Uric Acid Derivatives (Adapted for 1,7-DMU)

This protocol provides a general framework for the electrochemical detection of uric acid derivatives and can be optimized for 1,7-DMU.

1. Electrode Preparation

  • Use a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE).
  • The electrode surface may be modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance sensitivity and selectivity.

2. Electrochemical Measurement

  • Prepare a phosphate buffer solution (PBS) at a physiological pH (e.g., 7.4) as the supporting electrolyte.
  • Add the prepared sample containing this compound to the electrochemical cell.
  • Use a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response.
  • The oxidation peak of this compound will be observed at a specific potential, and the peak current will be proportional to its concentration.

3. Calculation of Limit of Detection (LOD) The LOD can be calculated using the formula: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).[9]

Troubleshooting Guides

HPLC and HPLC-MS/MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Peak for 1,7-DMU 1. Incorrect mobile phase composition. 2. Degraded standard or sample. 3. Detector issue (lamp off, incorrect wavelength/MS parameters). 4. Clogged system or column.1. Prepare fresh mobile phase and ensure proper mixing. 2. Prepare fresh standards and re-extract samples. 3. Check detector settings and perform diagnostics. 4. Flush the system and column; if pressure is high, reverse-flush the column.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent is too strong. 4. Column overload.1. Replace the column. 2. Adjust the mobile phase pH to ensure 1,7-DMU is in a single ionic state. 3. Dissolve the sample in the initial mobile phase. 4. Dilute the sample or inject a smaller volume.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column equilibration is insufficient.1. Ensure accurate mobile phase preparation and degassing. 2. Use a column oven for stable temperature control. 3. Degas the mobile phase and purge the pump. 4. Increase the column equilibration time between injections.
High Background Noise (MS/MS) 1. Contaminated mobile phase or solvents. 2. Matrix effects from the sample. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and additives. 2. Improve sample preparation to remove interfering substances. 3. Clean the ion source according to the manufacturer's instructions.
Ion Suppression or Enhancement (MS/MS) 1. Co-eluting matrix components. 2. High concentrations of salts or other non-volatile components in the sample.1. Optimize chromatographic separation to resolve 1,7-DMU from interferences. 2. Improve the sample cleanup procedure (e.g., use a more rigorous SPE protocol).
Electrochemical Detection Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal 1. Incorrect potential applied. 2. Fouled electrode surface. 3. Inactive electrode modifier. 4. Problem with the reference or counter electrode.1. Optimize the detection potential using cyclic voltammetry. 2. Polish the electrode surface or use a new disposable electrode. 3. Ensure the electrode modification was successful. 4. Check the connections and condition of the reference and counter electrodes.
Poor Reproducibility 1. Inconsistent electrode surface area. 2. Changes in sample pH or temperature. 3. Interference from other electroactive species in the sample.1. Ensure consistent electrode polishing or fabrication. 2. Maintain constant pH and temperature during measurements. 3. Improve sample preparation to remove interferences or use a selective electrode modification.
High Background Current 1. Contaminated supporting electrolyte. 2. Electroactive impurities in the sample. 3. Unstable reference electrode potential.1. Prepare fresh electrolyte with high-purity water and salts. 2. Purify the sample before analysis. 3. Check and, if necessary, replace the reference electrode filling solution.

Visualizations

Caffeine Metabolism Pathway

Caffeine_Metabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (~10%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (~4%) Dimethyluric_Acid This compound Paraxanthine->Dimethyluric_Acid Xanthine Oxidase

Caption: Major metabolic pathways of caffeine leading to the formation of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine Sample Dilution Dilution & Internal Standard Addition Urine_Sample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Injection into HPLC Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Quantification & Analysis Detection->Quantification

Caption: General experimental workflow for the analysis of this compound using HPLC.

Logical Troubleshooting Flow for Low Sensitivity

Troubleshooting_Flow Start Low/No Signal for 1,7-DMU Check_Standard Analyze Fresh Standard Start->Check_Standard Standard_OK Standard OK? Check_Standard->Standard_OK Issue_Instrument Instrument Issue Standard_OK->Issue_Instrument No Issue_Sample Sample Preparation Issue Standard_OK->Issue_Sample Yes Check_Instrument Check HPLC/MS Settings: - Mobile Phase - Flow Rate - Detector Parameters Issue_Instrument->Check_Instrument Check_Sample_Prep Review Sample Prep Protocol: - SPE Recovery - Dilution Factors - Sample Stability Issue_Sample->Check_Sample_Prep End Problem Resolved Check_Instrument->End Check_Sample_Prep->End

Caption: A logical workflow for troubleshooting low sensitivity issues in 1,7-DMU analysis.

References

Technical Support Center: Quantification of 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1,7-Dimethyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential interferences and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (1,7-DMU) is a metabolite of caffeine.[1][2][3] Specifically, it is formed from the metabolism of paraxanthine, which is the major metabolite of caffeine in humans.[2] Its quantification in biological fluids, such as urine, is often used as a biomarker for caffeine consumption and to study caffeine metabolism.[1]

Q2: What are the primary sources of interference in the quantification of this compound?

A2: The primary source of interference is the presence of isobaric isomers, particularly 1,3-Dimethyluric acid (1,3-DMU).[4][5] Isobaric compounds have the same molecular weight, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. 1,3-DMU is the main metabolite of theophylline, a drug used to treat respiratory diseases like asthma and COPD.[6] Therefore, if a subject has consumed products containing theophylline, there is a high potential for interference.

Q3: Can this compound and its isomers be differentiated by mass spectrometry?

A3: No, this compound and its common isomer, 1,3-Dimethyluric acid, cannot be differentiated by a single stage of mass spectrometry because they have the same molecular weight (196.16 g/mol ). While their fragmentation patterns in tandem mass spectrometry (MS/MS) might show minor differences, reliable quantification requires chromatographic separation prior to detection. In some LC-MS/MS methods, theophylline and paraxanthine (the precursor to 1,7-DMU) have been noted to share the MRM transition 181/124, highlighting the need for robust separation.[4]

Q4: What are the recommended analytical techniques for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique.[7][8][9] This method offers the necessary selectivity and sensitivity to separate this compound from its isomers and accurately quantify it in complex biological matrices like urine and plasma.

Q5: What are matrix effects and how can they affect my results?

A5: Matrix effects are a common issue in LC-MS/MS analysis, especially with complex samples like urine. They occur when components of the sample matrix (salts, endogenous metabolites, etc.) co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer's source. This can lead to inaccurate quantification. To mitigate matrix effects, it is crucial to use appropriate sample preparation techniques, such as solid-phase extraction (SPE) or simple dilution, and to use a stable isotope-labeled internal standard for the analyte of interest.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks

Symptoms:

  • A single, broad peak is observed where two or more peaks are expected.

  • Inconsistent peak shapes or shoulders on the peak of interest.

  • Inaccurate quantification due to overlapping signals from interfering compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Mobile Phase Composition Modify the gradient profile to be shallower, allowing more time for the isomers to separate. Adjust the pH of the mobile phase; for acidic compounds like dimethyluric acids, a lower pH can sometimes improve peak shape and resolution.
Inappropriate Column Chemistry Standard C18 columns may not always provide sufficient selectivity for isomers. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.[10]
Incorrect Flow Rate A lower flow rate can sometimes improve the resolution between closely eluting peaks. Experiment with reducing the flow rate in small increments.
Column Overloading Injecting too concentrated a sample can lead to peak broadening and a loss of resolution. Dilute the sample or reduce the injection volume.
Issue 2: Inaccurate or Non-Reproducible Quantitative Results

Symptoms:

  • High variability between replicate injections.

  • Poor recovery of the analyte.

  • Results that are inconsistent with expected physiological levels.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix-induced ionization variability.
Improper Sample Preparation Ensure that the sample preparation protocol is followed consistently. For urine samples, a simple dilution followed by filtration is often sufficient, but this may need to be optimized based on the sensitivity of the instrument and the concentration of the analyte.
Instrument Calibration Issues Verify that the mass spectrometer is properly calibrated and that the MRM transitions for the analyte and internal standard are correctly set. Regularly run system suitability tests to ensure the instrument is performing optimally.

Data Presentation

The following table provides an overview of the typical urinary concentrations of caffeine and theophylline metabolites, illustrating the potential for interference.

Compound Parent Drug Typical Urinary Concentration Range (µmol/L)
This compound Caffeine0.5 - 60
1,3-Dimethyluric acid TheophyllineCan be the major metabolite, with concentrations depending on the theophylline dosage.
Paraxanthine Caffeine5 - 70
Theophylline Theophylline/Caffeine0.5 - 10 (from caffeine); higher with theophylline administration
Caffeine Caffeine0.5 - 60

Concentration ranges are approximate and can vary significantly based on individual metabolism, dosage, and time of sample collection.

Experimental Protocols

Validated LC-MS/MS Method for the Quantification of Caffeine and its Metabolites in Urine

This protocol is based on established methods for the analysis of caffeine and its metabolites in urine.[7][8]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples 1:10 with a solution of the internal standard (e.g., stable isotope-labeled this compound) in the initial mobile phase.

  • Centrifuge the diluted samples to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point. For improved separation of isomers, a phenyl-hexyl or PFP column can be tested.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to achieve baseline separation of 1,7-DMU and 1,3-DMU.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and 1,3-Dimethyluric acid should be optimized by infusing pure standards. A common precursor ion for both is m/z 197 ([M+H]+). The product ions will need to be determined empirically but may include fragments corresponding to the loss of methyl groups or parts of the purine ring structure.

3. Method Validation: The analytical method should be validated according to standard guidelines, assessing parameters such as:

  • Specificity

  • Linearity

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Robustness

Visualizations

Interference_Pathway cluster_caffeine Caffeine Metabolism cluster_theophylline Theophylline Metabolism cluster_analysis Analytical Challenge Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% DMU_1_7 This compound Paraxanthine->DMU_1_7 LC_MS LC-MS/MS Analysis DMU_1_7->LC_MS Theophylline Theophylline DMU_1_3 1,3-Dimethyluric Acid Theophylline->DMU_1_3 Major Metabolite DMU_1_3->LC_MS Potential Interference

Caption: Metabolic pathways of caffeine and theophylline leading to potentially interfering dimethyluric acid isomers.

Troubleshooting_Workflow Start Poor Resolution of 1,7-DMU Peak Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Modify_Gradient Decrease ramp speed of organic phase Check_Gradient->Modify_Gradient No Check_Column Is the column chemistry optimal for isomers? Check_Gradient->Check_Column Yes Modify_Gradient->Check_Column Change_Column Try Phenyl-Hexyl or PFP column Check_Column->Change_Column No Check_Flowrate Is the flow rate too high? Check_Column->Check_Flowrate Yes Change_Column->Check_Flowrate Reduce_Flowrate Decrease flow rate Check_Flowrate->Reduce_Flowrate Yes Resolved Peak Resolution Achieved Check_Flowrate->Resolved No Reduce_Flowrate->Resolved

Caption: A logical workflow for troubleshooting poor chromatographic resolution of this compound.

References

Technical Support Center: 1,7-Dimethyluric Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the LC-MS/MS analysis of 1,7-Dimethyluric Acid.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the analysis of this compound?

A1: The matrix effect is the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or urine, endogenous substances can co-elute and interfere with its ionization in the mass spectrometer source.

Q2: What are the common biological matrices for this compound analysis and the potential sources of matrix effects?

A2: this compound, a metabolite of caffeine, is primarily analyzed in human plasma and urine.[2]

  • Plasma: Contains a high concentration of proteins, phospholipids, salts, and other endogenous molecules that can cause significant matrix effects. Phospholipids are particularly problematic as they often co-extract with analytes and can build up in the LC system and MS source.

  • Urine: While generally less complex than plasma, urine contains salts, urea, creatinine, and various metabolites that can also lead to ion suppression or enhancement.

Q3: What are the physicochemical properties of this compound relevant to matrix effect troubleshooting?

A3: Understanding the properties of this compound can help in developing effective sample preparation and chromatographic methods to mitigate matrix effects.

PropertyValueReference
Molecular Formula C₇H₈N₄O₃Cayman Chemical
Molecular Weight 196.16 g/mol PubChem
pKa (Strongest Acidic) 8.16DrugBank Online
logP -0.81DrugBank Online

Its polar nature (indicated by the negative logP) suggests that it will have limited retention on traditional reversed-phase columns, potentially co-eluting with other polar matrix components.

Troubleshooting Guides

Problem 1: Poor sensitivity and low signal intensity for this compound in plasma samples compared to standards in neat solution.

This is a classic sign of ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Workflow cluster_0 Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Check_Sample_Prep Is Sample Preparation Adequate? Start->Check_Sample_Prep Improve_Sample_Prep Implement More Rigorous Cleanup (e.g., SPE or LLE) Check_Sample_Prep->Improve_Sample_Prep No Check_Chroma Is Chromatographic Separation Optimal? Check_Sample_Prep->Check_Chroma Yes Improve_Sample_Prep->Check_Chroma Optimize_Chroma Modify Gradient, Change Column, or Adjust Mobile Phase Check_Chroma->Optimize_Chroma No Use_IS Are You Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Check_Chroma->Use_IS Yes Optimize_Chroma->Use_IS Implement_IS Incorporate a SIL-IS to Compensate for Matrix Effects Use_IS->Implement_IS No Dilute_Sample Dilute Sample and Re-inject Use_IS->Dilute_Sample Yes Implement_IS->Dilute_Sample End Signal Intensity Improved Dilute_Sample->End

Caption: Troubleshooting workflow for low signal intensity.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

This may be due to variable matrix effects between different lots of biological matrix or improper sample handling.

  • Solution 1: Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that the matrix effect is consistent across all samples.

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for variability in ion suppression. Since it has nearly identical chemical and physical properties, it will experience the same degree of matrix effect as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Solution 3: Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.

Quantitative Data on Matrix Effect Mitigation

While specific comparative data for this compound is limited in the literature, a study by Hu et al. (2013) provides valuable quantitative data on the absolute matrix effect for caffeine and its primary metabolites in human plasma using a protein precipitation method with methanol.[3] This data serves as a useful reference for understanding the potential impact of matrix effects on related compounds like this compound.

Table 1: Absolute Matrix Effect of Caffeine and its Primary Metabolites in Human Plasma after Protein Precipitation

CompoundAbsolute Matrix Effect (%) with 5 mM HCOOH in Mobile PhaseAbsolute Matrix Effect (%) with 25 mM HCOOH in Mobile Phase
Caffeine (CAF) 85.2 - 11285.2 - 112
Paraxanthine (PAR) 85.2 - 11245.3 - 75.2
Theophylline (THY) 85.2 - 11245.3 - 75.2
Theobromine (THM) 85.2 - 11245.3 - 75.2
Data adapted from Hu et al. (2013).[3] A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

This table demonstrates that even with a simple protein precipitation, significant ion suppression can occur, and that mobile phase composition can influence the extent of the matrix effect.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of the matrix effect.

Matrix_Effect_Evaluation cluster_0 Post-Extraction Spike Workflow A Set A: Analyte in Neat Solution Analyze Analyze all three sets by LC-MS/MS A->Analyze B Set B: Blank Matrix Extract Spiked with Analyte Post-Extraction B->Analyze C Set C: Blank Matrix Extract C->Analyze Calculate Calculate Matrix Effect: ME (%) = (Peak Area B / Peak Area A) * 100 Analyze->Calculate

Caption: Workflow for matrix effect evaluation.

Methodology:

  • Prepare three sets of samples:

    • Set A: Prepare a standard solution of this compound in the mobile phase at a known concentration.

    • Set B: Extract a blank plasma or urine sample using your chosen sample preparation method. Spike the extracted matrix with this compound to the same final concentration as in Set A.

    • Set C: Extract a blank plasma or urine sample using the same method without spiking the analyte.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

This is a common and straightforward method for sample cleanup.

Methodology:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard, if used).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation of Urine using Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient.

Methodology:

  • Thaw the urine sample to room temperature and vortex to ensure homogeneity.

  • Centrifuge the sample at 5,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (or as appropriate for the expected concentration range) with the initial mobile phase containing the internal standard.

  • Vortex the diluted sample and inject it into the LC-MS/MS system.

References

Technical Support Center: 1,7-Dimethyluric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of 1,7-Dimethyluric Acid by LC-MS/MS.

Troubleshooting Guides

Problem: Poor sensitivity or inconsistent results for this compound.

This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[1][2]

Initial Assessment: Post-Column Infusion Experiment

To confirm if ion suppression is occurring at the retention time of this compound, a post-column infusion experiment is recommended.[3][4] This technique helps to pinpoint regions in the chromatogram where matrix components are causing a decrease in signal intensity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression in this compound analysis?

A1: Ion suppression in the analysis of this compound, a metabolite of caffeine, is often caused by endogenous components from the biological matrix.[1][5]

  • In Plasma/Serum: The primary culprits are phospholipids, which are highly abundant and can co-elute with the analyte, especially when using simpler sample preparation methods like protein precipitation.[6]

  • In Urine: Salts and urea are major contributors to ion suppression, particularly for early-eluting polar compounds like this compound.[5]

  • Exogenous Sources: Contaminants from collection tubes, solvents, or reagents can also lead to ion suppression.[1]

Q2: How can I minimize ion suppression during sample preparation?

A2: The choice of sample preparation technique is critical in mitigating ion suppression. Here's a comparison of common methods:

  • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids from plasma samples, leading to significant matrix effects.[6] Using acetonitrile as the precipitation solvent is generally more effective at removing proteins than methanol.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing interfering substances. The choice of extraction solvent is crucial for selectively isolating this compound.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and removing a broad range of interferences, including phospholipids and salts.[8] Mixed-mode or polymeric sorbents are often used for polar analytes like uric acid metabolites.

Q3: What is the best sample preparation method for analyzing this compound in plasma?

A3: For plasma samples, methods that actively remove phospholipids are superior to simple protein precipitation. HybridSPE®, which combines protein precipitation with phospholipid removal, or a well-developed SPE protocol are recommended for minimizing ion suppression and achieving better sensitivity and reproducibility.[6]

Q4: For urine samples, what is a suitable sample preparation approach?

A4: For urine, a "dilute and shoot" approach may be sufficient if the analyte concentration is high enough. However, for lower concentrations, an SPE cleanup is recommended to remove salts and other polar interferences that can cause ion suppression.[9][10]

Q5: How can chromatographic conditions be optimized to reduce ion suppression?

A5: Chromatographic separation plays a key role in resolving this compound from interfering matrix components.

  • Column Choice: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and move the analyte peak away from regions of ion suppression.

  • Mobile Phase Modification: Adjusting the mobile phase composition, gradient profile, and pH can significantly impact the retention and separation of both the analyte and interfering compounds.[3]

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[2]

Q6: How important is an internal standard in this compound analysis?

A6: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[11][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of signal variability and ensuring reliable quantification.[11][13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects in Biological Fluids

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (Acetonitrile) PeptidesHuman Plasma>50%HigherSimple and fast, but less effective at removing phospholipids, leading to significant ion suppression.[8]
Protein Precipitation (Ethanol) PeptidesHuman Plasma>50%HigherSimilar to acetonitrile precipitation in terms of simplicity and limitations.[8]
Solid-Phase Extraction (Mixed-Mode Anion Exchange) PeptidesHuman Plasma>20%LowerMore selective and effective at removing interferences, resulting in reduced matrix effects.[8]
Solid-Phase Extraction (C18) Caffeine & MetabolitesHuman Plasma92-102%Not specifiedGood recovery for caffeine and its metabolites.[14]
Liquid-Liquid Extraction 40 Compounds of InterestHuman Plasma81-119% (Accuracy)VariableCan be effective but requires careful optimization of extraction solvent and pH.

Note: Data for this compound was not explicitly available in a comparative format. The data presented is for similar analytes (peptides and other caffeine metabolites) to illustrate the general performance of each technique. Recovery and matrix effect are highly analyte and matrix-dependent.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol allows for the qualitative identification of regions of ion suppression in a chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound

  • Blank matrix extract (e.g., plasma or urine processed without the analyte)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the this compound analysis.

  • Connect the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee-piece.

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., mobile phase).

  • Infuse the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte's MRM transition.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the this compound signal. A drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[3][4]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general guideline for SPE cleanup of urine samples. The specific sorbent and solvent volumes may require optimization.

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Urine sample

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment if necessary)

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of water (or a buffer at the desired pH).

  • Loading: Dilute the urine sample (e.g., 1:1 with water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting Start Inconsistent/Low Signal for This compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed at Analyte Retention Time CheckSuppression->SuppressionConfirmed Suppression Detected NoSuppression No Significant Suppression at Analyte RT CheckSuppression->NoSuppression No Suppression Detected Optimize Optimize Sample Prep & Chromatography SuppressionConfirmed->Optimize InvestigateOther Investigate Other Causes (e.g., Instrument Issues) NoSuppression->InvestigateOther SamplePrep Improve Sample Preparation Optimize->SamplePrep Chromatography Optimize Chromatography Optimize->Chromatography InternalStandard Use Stable Isotope-Labeled Internal Standard Optimize->InternalStandard SPE Implement SPE or LLE SamplePrep->SPE PPT Optimize PPT Conditions SamplePrep->PPT Column Change Column Chemistry Chromatography->Column MobilePhase Adjust Mobile Phase/ Gradient Chromatography->MobilePhase Revalidate Re-validate Method SPE->Revalidate PPT->Revalidate Column->Revalidate MobilePhase->Revalidate InternalStandard->Revalidate

Caption: Troubleshooting workflow for ion suppression in this compound analysis.

SamplePrepWorkflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma Plasma Sample PPT_plasma Protein Precipitation (e.g., Acetonitrile) Plasma->PPT_plasma SPE_plasma Solid-Phase Extraction (e.g., HybridSPE) Plasma->SPE_plasma Centrifuge_plasma Centrifuge PPT_plasma->Centrifuge_plasma Elute_plasma Elute Analyte SPE_plasma->Elute_plasma Supernatant_plasma Collect Supernatant Centrifuge_plasma->Supernatant_plasma Analysis_plasma LC-MS/MS Analysis Supernatant_plasma->Analysis_plasma Elute_plasma->Analysis_plasma Urine Urine Sample Dilute Dilute with Water Urine->Dilute SPE_urine Solid-Phase Extraction (e.g., Oasis HLB) Urine->SPE_urine Analysis_urine LC-MS/MS Analysis Dilute->Analysis_urine Elute_urine Elute Analyte SPE_urine->Elute_urine Elute_urine->Analysis_urine

References

Technical Support Center: Chromatography of 1,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1,7-Dimethyluric Acid during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in chromatography important?

A1: this compound is a metabolite of caffeine and theophylline.[1][2] Achieving a good, symmetrical peak shape is crucial for accurate quantification, improved resolution from other components in a sample, and overall method robustness. Poor peak shape, such as tailing or fronting, can lead to inaccurate integration and unreliable results.

Q2: What are the typical causes of poor peak shape for this compound?

A2: Common causes for poor peak shape of polar, ionizable compounds like this compound in reversed-phase chromatography include:

  • Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based column packing material can cause peak tailing.[3][4]

  • Inappropriate Mobile Phase pH: As an ionizable compound, the pH of the mobile phase significantly affects the ionization state and, consequently, the retention and peak shape of this compound.[5][6]

  • Column Overload: Injecting too much sample can lead to peak distortion, often appearing as a "shark fin" or fronting peak.

  • Mobile Phase and Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7]

  • System Issues: Problems such as excessive dead volume in the HPLC/UPLC system can contribute to peak broadening.

Q3: What is the pKa of this compound and why is it important for method development?

A3: The strongest acidic pKa of this compound is reported to be approximately 8.16.[5] Knowing the pKa is critical for selecting an appropriate mobile phase pH. To ensure the compound is in a single ionic state and minimize peak shape issues, it is generally recommended to work at a pH at least 2 units away from the pKa.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue where the latter half of the peak is broader than the front half.

Problem: My this compound peak is tailing.

Possible Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of residual silanol groups on the column, reducing their interaction with the analyte.[6]

    • Solution 2: Use a Modern, End-capped Column. Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups, leading to improved peak shape for polar and basic compounds.

    • Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[8]

  • Inappropriate Mobile Phase Conditions:

    • Solution: Optimize Mobile Phase Composition. Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can improve peak shape.

Guide 2: Resolving Peak Fronting

Peak fronting, where the front of the peak is sloped, is often indicative of column overload or sample solvent issues.

Problem: My this compound peak is fronting.

Possible Causes and Solutions:

  • Column Overload:

    • Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. If the peak shape improves, the original sample was likely too concentrated.

    • Solution 2: Decrease Injection Volume. Injecting a smaller volume of the sample can also alleviate overload.

  • Sample Solvent Mismatch:

    • Solution: Prepare the Sample in the Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

Data Presentation

The following tables provide illustrative quantitative data on how different chromatographic parameters can affect peak shape. While this data is not exclusively for this compound, it demonstrates the expected trends for similar polar, ionizable compounds.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (Illustrative)Peak Shape Description
7.02.1Severe Tailing
5.51.6Moderate Tailing
4.01.2Slight Tailing
3.01.0Symmetrical

Table 2: Illustrative Effect of Buffer Concentration on Peak Asymmetry

Buffer ConcentrationPeak Asymmetry (Illustrative)Peak Shape Description
5 mM1.8Asymmetrical (Tailing)
10 mM1.4Improved Symmetry
25 mM1.1Nearly Symmetrical
50 mM1.0Symmetrical

Experimental Protocols

Below is a generalized experimental protocol for the analysis of this compound based on common parameters found in the literature for caffeine and its metabolites. This should be used as a starting point for method development and optimization.

Recommended Starting HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 273 nm.

Sample Preparation (for Urine Samples):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any precipitate.

  • Dilute the supernatant 1:10 with the initial mobile phase composition.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks some_peaks Only this compound Peak Tailing check_all_peaks->some_peaks No all_peaks All Peaks Tailing check_all_peaks->all_peaks Yes cause_some Likely Chemical/Analyte-Specific Issue some_peaks->cause_some cause_all Likely System/Column Issue all_peaks->cause_all solution_ph Adjust Mobile Phase pH (Lower pH, e.g., 3-4) cause_some->solution_ph solution_column Use End-capped Column cause_some->solution_column solution_buffer Increase Buffer Concentration cause_some->solution_buffer solution_check_system Check for Dead Volume/ Column Contamination cause_all->solution_check_system end_good Peak Shape Improved solution_ph->end_good end_bad Issue Persists solution_ph->end_bad solution_column->end_good solution_column->end_bad solution_buffer->end_good solution_buffer->end_bad solution_check_system->end_good solution_check_system->end_bad

A troubleshooting workflow for addressing peak tailing.

Diagram 2: Logical Relationship of Factors Affecting Peak Shape

G peak_shape This compound Peak Shape mobile_phase Mobile Phase peak_shape->mobile_phase column Column peak_shape->column system System/Method peak_shape->system ph pH mobile_phase->ph buffer Buffer Concentration mobile_phase->buffer organic Organic Modifier mobile_phase->organic chemistry Stationary Phase Chemistry (e.g., C18) column->chemistry endcapping End-capping column->endcapping quality Column Quality/ Age column->quality overload Sample Overload system->overload solvent Sample Solvent system->solvent dead_volume Dead Volume system->dead_volume

Key factors influencing the chromatographic peak shape.

References

Technical Support Center: 1,7-Dimethyluric Acid Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,7-dimethyluric acid in frozen urine samples. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues during the analysis of this compound in urine samples. The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound Sample degradation due to improper storage.Ensure urine samples are frozen immediately after collection and stored at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.
Inefficient extraction from the urine matrix.Optimize the liquid-liquid extraction protocol. Ensure the pH is alkaline and consider using a salting-out effect to improve recovery.[1][2]
Suboptimal analytical instrument parameters.Validate the HPLC or LC-MS/MS method, including mobile phase composition, flow rate, and detector wavelength (e.g., 280 nm for UV detection).[1][2]
High variability between sample replicates Inconsistent sample handling and preparation.Standardize all procedures, from sample thawing to extraction and analysis. Use an internal standard to account for variations.
Presence of interfering compounds in the urine.Improve the chromatographic separation to resolve this compound from other urine components. A more selective detector, such as a mass spectrometer, may be necessary.
Repeated freeze-thaw cycles.Aliquot urine samples into smaller volumes after the initial collection to avoid the need for thawing the entire sample multiple times.[3][4]
Unexpected peaks in the chromatogram Contamination of the sample or analytical system.Use high-purity solvents and reagents. Thoroughly clean the HPLC/LC-MS system between analyses.
Degradation of this compound into other products.Analyze samples as soon as possible after thawing. Review storage conditions to minimize degradation.
Shift in retention time Changes in mobile phase composition or column temperature.Prepare fresh mobile phase daily and ensure the column oven maintains a stable temperature.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if performance deteriorates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for urine samples intended for this compound analysis?

For long-term storage, it is recommended to store urine samples at -20°C or, ideally, at -80°C.[1][2] While some studies on other metabolites have shown stability at -20°C for up to 7 days, lower temperatures are preferable for extended periods to minimize degradation.[5] Samples can be shipped on dry ice and should be stored at ≤−70°C upon arrival at the analytical facility.[6][7]

Q2: How many times can I freeze and thaw my urine samples?

It is best to minimize freeze-thaw cycles. Studies on caffeine and other urinary metabolites have shown that up to three freeze-thaw cycles may be acceptable without significant degradation.[1][2][3] However, to ensure the highest sample integrity, it is strongly recommended to aliquot urine into smaller, single-use volumes before the initial freezing. This practice avoids the need to thaw the entire sample for each analysis.

Q3: What is the expected stability of this compound in frozen urine?

Direct stability data for this compound in frozen urine is limited. However, studies on its parent compound, caffeine, provide valuable insights. Caffeine has been shown to be stable in urine for extended periods when stored at appropriate frozen temperatures.

Table 1: Stability of Caffeine in Urine Under Different Storage Conditions

Storage TemperatureDurationStabilityReference
4°C18 monthsStable[1][2]
-20°C18 monthsStable[1][2]
-40°C18 monthsStable[1]
-80°C18 monthsStable[1][2]
37°C7 daysStable (Short-term)[1][2]

Based on the stability of caffeine, it is reasonable to expect that this compound, a stable metabolite, will also exhibit good stability under frozen conditions. A solid form of this compound is reported to be stable for at least 4 years at -20°C.[8]

Q4: Are there any specific collection or handling procedures to ensure the stability of this compound?

Yes, proper collection and handling are crucial. Urine samples should be collected in clean containers. To prevent potential degradation from microbial action, especially if analysis is not immediate, samples should be frozen as soon as possible after collection. For some analytes, sterilization by filtration has been used, and no adsorption of caffeine was observed on filters.[1][2]

Q5: What are the common analytical methods for quantifying this compound in urine?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.[1][2][5][7][9] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations and resolving potential interferences in a complex matrix like urine.

Experimental Protocol: Quantification of this compound in Human Urine by HPLC-UV

This protocol is a general guideline based on methods used for caffeine and its metabolites.[1][2] Optimization may be required for specific laboratory conditions and equipment.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine sample at approximately 2000 x g for 10 minutes to pellet any sediment.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add an appropriate internal standard (e.g., 7-ethyltheophylline).

  • Adjust the pH of the urine to an alkaline range (e.g., pH 9-10) using a suitable buffer or base.

2. Liquid-Liquid Extraction

  • Add 5 mL of an extraction solvent mixture, such as chloroform:2-propanol (9:1, v/v), to the prepared urine sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (lower) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.

3. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Ultrasphere ODS, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 90:10, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 280 nm.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration in the urine sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Diagrams

Experimental_Workflow cluster_collection Sample Collection & Pre-processing cluster_preparation Sample Preparation cluster_analysis Analysis Collection Urine Sample Collection Centrifugation Centrifugation (2000 x g, 10 min) Collection->Centrifugation Aliquoting Aliquoting for Storage Centrifugation->Aliquoting Freezing Freezing (-20°C or -80°C) Aliquoting->Freezing Thawing Thawing at Room Temperature Freezing->Thawing Storage pH_Adjustment pH Adjustment (Alkaline) Thawing->pH_Adjustment LLE Liquid-Liquid Extraction pH_Adjustment->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Injection Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the analysis of this compound in urine.

References

Minimizing degradation of 1,7-Dimethyluric Acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,7-Dimethyluric Acid during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1] For shorter durations, storage at 4°C is also acceptable.[2] Some suppliers recommend storing the solid compound under a nitrogen atmosphere to minimize oxidative degradation.[2]

Q2: What are the recommended storage conditions for this compound in solution?

When dissolved in a solvent, this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] It is crucial to use high-purity solvents and minimize headspace in the storage vial to reduce the risk of degradation.

Q3: My this compound samples seem to be degrading despite low-temperature storage. What other factors could be at play?

Several factors besides temperature can contribute to the degradation of this compound. These include:

  • pH of the solution: Extreme pH values can catalyze hydrolysis or oxidation.[3] For many pharmaceuticals, a neutral or slightly acidic pH is optimal for stability.[4]

  • Exposure to light: Uric acid and its derivatives can be susceptible to photodegradation, especially when exposed to UV light.[5][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Storing under an inert gas like nitrogen can mitigate this.[2]

  • Repeated Freeze-Thaw Cycles: While some caffeine metabolites have shown stability over three freeze-thaw cycles, repeated cycling should be avoided as it can degrade sensitive compounds.[7] Aliquoting samples into single-use vials is recommended.

  • Sample Matrix: The complexity of the biological matrix (e.g., plasma, urine) can influence stability due to enzymatic activity or the presence of other reactive molecules.

Q4: How can I assess the stability of my this compound samples?

A stability study should be performed under conditions that mimic your experimental workflow. This involves analyzing aliquots of your sample at different time points and under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles. The concentration of this compound is measured at each point to determine the extent of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound after storage Inappropriate storage temperature. Store solid compound at -20°C for long-term or 4°C for short-term. Store solutions at -80°C for long-term or -20°C for short-term.[1][2]
Degradation due to pH. Ensure the pH of your sample solution is within a stable range. For many compounds, a slightly acidic to neutral pH is optimal.[3][4] Consider using a buffer system if appropriate for your downstream analysis.
Oxidative degradation. Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing, especially for long-term storage of solutions.[2]
Photodegradation. Protect samples from light by using amber vials or by wrapping vials in aluminum foil. Avoid prolonged exposure to ambient light during sample handling.[5][6]
Inconsistent results between sample aliquots Repeated freeze-thaw cycles. Prepare single-use aliquots to avoid repeated freezing and thawing of the bulk sample.[7]
Non-homogenous sample. Ensure the sample is thoroughly mixed before aliquoting, especially after thawing.
Appearance of unknown peaks in chromatogram after storage Formation of degradation products. Review storage conditions (temperature, light, pH). If degradation is suspected, try to identify the degradation products to understand the degradation pathway. This may involve using mass spectrometry.
Contamination. Use high-purity solvents and clean labware. Ensure proper sealing of sample vials to prevent contamination.

Quantitative Data Summary

The stability of this compound is influenced by its physical state and storage conditions.

Table 1: Storage Recommendations and Stability Data for this compound

Form Storage Temperature Duration Notes Reference
Solid-20°C≥ 4 yearsRecommended for long-term storage.[1]
Solid4°CShort-termStore under nitrogen for added protection.[2]
In Solvent-80°C6 monthsRecommended for long-term storage of solutions.[2]
In Solvent-20°C1 monthSuitable for short-term storage of solutions.[2]

Table 2: Stability of Related Caffeine Metabolites in Human Plasma

While specific data for this compound from this study is not provided, the stability of other primary caffeine metabolites offers a useful reference.

Condition Duration Analyte Recovery Precision (RSD)
Room Temperature4 hours94.4% - 114%≤ 13.3%
Autosampler (4°C)12 hoursStable-
Freeze-Thaw Cycles3 cycles97.4% - 113%1.68% - 11.2%
Long-Term at -70°C9 monthsStable-
Data from a study on caffeine, paraxanthine, theophylline, and theobromine.[7]

Experimental Protocols

Protocol: Assessment of this compound Stability in a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure to evaluate the stability of this compound in plasma under various conditions.

1. Materials:

  • Pooled human plasma (or other relevant biological matrix)
  • This compound standard
  • Internal standard (e.g., a stable isotope-labeled version of the analyte)
  • High-purity solvents for extraction and chromatography
  • Calibrated analytical balance, pipettes, and centrifuge
  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Spike the pooled plasma with the this compound stock solution to achieve a known concentration (e.g., low, medium, and high QC levels).
  • Aliquot the spiked plasma into multiple single-use cryovials for each storage condition to be tested.

3. Stability Testing Conditions:

  • Baseline (T=0): Analyze a set of aliquots immediately after preparation to establish the initial concentration.
  • Freeze-Thaw Stability: Subject a set of aliquots to three freeze-thaw cycles. A cycle consists of freezing at -70°C overnight followed by thawing at room temperature. Analyze after the third cycle.[7]
  • Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours) that mimics the expected sample handling time.[7]
  • Post-Preparative (Autosampler) Stability: Extract the analyte from a set of aliquots and place the processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a period that exceeds the expected analytical run time (e.g., 12, 24 hours).[7]
  • Long-Term Stability: Store sets of aliquots at -20°C and -80°C. Analyze aliquots at various time points (e.g., 1, 3, 6, 9 months).[7]

4. Sample Analysis:

  • At each time point, thaw the required number of aliquots.
  • Perform a validated extraction procedure (e.g., protein precipitation with methanol containing an internal standard).
  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.

5. Data Analysis:

  • Calculate the mean concentration and standard deviation for each condition and time point.
  • Compare the mean concentration of the stored samples to the baseline (T=0) concentration.
  • The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation A Inconsistent or Low This compound Concentration B Review Sample Storage Conditions A->B C Review Sample Handling Procedures A->C D Temperature B->D E Light Exposure B->E F pH of Matrix B->F G Freeze-Thaw Cycles C->G I Store at -20°C or -80°C Use Aliquots D->I J Use Amber Vials Minimize Light Exposure E->J K Adjust/Buffer pH if Possible F->K G->I H Implement Corrective Actions L Re-evaluate Stability H->L I->H J->H K->H

Caption: Troubleshooting workflow for this compound degradation.

Metabolic Pathway of this compound from Caffeine Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine Demethylation CYP1A2 CYP1A2 Caffeine->CYP1A2 DMUA This compound Paraxanthine->DMUA Oxidation XanthineOxidase Xanthine Oxidase Paraxanthine->XanthineOxidase CYP1A2->Paraxanthine XanthineOxidase->DMUA

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Chromatographic Resolution of 1,7-Dimethyluric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 1,7-Dimethyluric acid and its isomers.

Troubleshooting Guide: Overcoming Poor Resolution

Poor chromatographic resolution of this compound and its isomers is a common challenge due to their structural similarity. This guide addresses specific issues in a question-and-answer format to help you optimize your separation.

Q1: My this compound peak is co-eluting with another dimethyluric acid isomer on a standard C18 column. What should I do?

A1: Co-elution on a C18 column is common for these isomers due to their similar hydrophobicity. Here are several strategies to improve resolution:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

  • Modify the Mobile Phase pH: The ionization state of dimethyluric acid isomers can be manipulated by adjusting the mobile phase pH.[1][2] Since these are weakly acidic compounds, operating at a pH around their pKa can significantly alter retention and selectivity. It is recommended to use a mobile phase pH at least one unit away from the pKa of the analytes to ensure a single ionization state.[1] A systematic evaluation of pH from 3 to 7 is a good starting point.

  • Incorporate an Ion-Pairing Reagent: If the isomers have slightly different pKa values, adding an ion-pairing reagent to the mobile phase can enhance separation by forming neutral complexes that have different affinities for the stationary phase.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity is recommended. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can provide alternative separation mechanisms, such as π-π and dipole-dipole interactions, which are beneficial for aromatic isomers.[3] For enantiomeric separations, a chiral stationary phase would be necessary.[4]

Q2: I'm observing broad, tailing peaks for my this compound standard. What are the likely causes and solutions?

A2: Peak broadening and tailing can be caused by several factors:

  • Column Degradation: The column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as interactions with residual silanol groups on the silica support, can cause peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with end-capping can mitigate this issue.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or diluting the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time instability is often related to the mobile phase or the column temperature.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[3] If using a buffer, make sure it is within its effective buffering range and that the concentration is sufficient to resist pH changes upon sample injection.[3] It is also good practice to prepare fresh mobile phase daily.

  • Column Temperature Control: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[7] Even small temperature changes can alter selectivity.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when using gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating this compound from other caffeine metabolites?

A1: A good starting point is a reversed-phase method using a C18 column. Based on methods developed for caffeine and its metabolites, you can begin with a mobile phase consisting of a phosphate or acetate buffer (pH 4-5) and a low percentage of methanol or acetonitrile, running in an isocratic or gradient mode.[5][8]

Q2: Can Ultra-Performance Liquid Chromatography (UPLC) improve the separation of this compound isomers?

A2: Yes, UPLC systems, which use columns with sub-2 µm particles, can provide significantly higher efficiency and resolution compared to traditional HPLC.[9] This can lead to sharper peaks and better separation of closely eluting isomers, often in a shorter analysis time.

Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative for this separation?

A3: SFC can be an excellent alternative, particularly for chiral separations. It often provides different selectivity compared to HPLC and is considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase.[8][10] SFC can offer faster separations and improved resolution for structurally similar compounds.[8]

Experimental Protocols

Below are detailed methodologies for key experiments that can be used as a starting point for method development.

Protocol 1: Reversed-Phase HPLC for Caffeine and its Metabolites

This method is adapted from established procedures for the simultaneous determination of caffeine and its primary metabolites.[8][11]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 30:70 (v/v) Methanol / 0.1 M Sodium Phosphate buffer (NaH₂PO₄), pH adjusted to 4.5

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 274 nm[8]

  • Internal Standard: 8-chlorotheophylline

Protocol 2: UPLC-MS/MS Method for Xanthine Metabolites

This protocol is based on a rapid UPLC-MS/MS method for the analysis of theophylline and its metabolites.[12]

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode.

Data Presentation

The following table summarizes typical retention times for this compound and related compounds based on published HPLC methods. Note that absolute retention times can vary between systems.

CompoundRetention Time (min) - Method 1Retention Time (min) - Method 2
Theobromine4.84.37
Paraxanthine5.56.79
Theophylline7.07.51
This compound (17U) ~11.7Not Reported
1,7-Dimethylxanthine (17X)~12.1Not Reported
Caffeine12.013.79

Method 1 adapted from an HPLC-UV method for caffeine and its metabolites.[1] Method 2 adapted from an HPLC-DAD method for xanthines in urine.[13]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor chromatographic resolution.

Troubleshooting_Workflow Start Poor Resolution of Isomers Check_Method Review Current Method (Column, Mobile Phase, Temp) Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Change_Column Change Stationary Phase Check_Method->Change_Column Optimize_Temp Optimize Temperature Check_Method->Optimize_Temp Adjust_pH Adjust pH Optimize_MP->Adjust_pH Change_Solvent Change Organic Solvent (ACN vs. MeOH) Optimize_MP->Change_Solvent Phenyl_Column Try Phenyl-Hexyl or PFP Column Change_Column->Phenyl_Column Chiral_Column Use Chiral Column (if enantiomers) Change_Column->Chiral_Column Temp_Study Perform Temperature Study (e.g., 25-50 °C) Optimize_Temp->Temp_Study Resolution_OK Resolution Acceptable? Adjust_pH->Resolution_OK Change_Solvent->Resolution_OK Phenyl_Column->Resolution_OK Chiral_Column->Resolution_OK Temp_Study->Resolution_OK Resolution_OK->Check_Method No End Method Optimized Resolution_OK->End Yes

Caption: A logical workflow for troubleshooting poor isomer resolution.

Parameter_Impact Resolution Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution Mobile_Phase Mobile Phase (pH, Solvent) Mobile_Phase->Selectivity Mobile_Phase->Retention Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Stationary_Phase->Selectivity Temperature Temperature Temperature->Selectivity Temperature->Retention Particle_Size Particle Size Particle_Size->Efficiency Flow_Rate Flow Rate Flow_Rate->Efficiency

Caption: Key parameters influencing chromatographic resolution.

References

Technical Support Center: 1,7-Dimethyluric Acid Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Dimethyluric acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the extraction of this compound?

A1: The optimal pH for extracting this compound is in the acidic range, typically between 3 and 5. This compound is an acidic compound with a pKa value around 8.16.[1] To ensure it is in its neutral, less polar form (protonated), the pH of the sample matrix (e.g., urine, plasma) should be adjusted to be at least 2 pH units below its pKa. This significantly enhances its partitioning into a non-polar organic solvent during liquid-liquid extraction (LLE) or its retention on a non-polar solid-phase extraction (SPE) sorbent.

Q2: Which extraction technique is recommended for this compound, LLE or SPE?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for this compound.

  • SPE is often preferred for its higher selectivity, reproducibility, and the ability to concentrate the analyte, leading to cleaner extracts and lower detection limits. A reversed-phase sorbent, such as C18, is commonly used.

  • LLE is a simpler and more cost-effective method. A moderately polar, water-immiscible organic solvent is suitable for extraction after acidification of the aqueous sample.

The choice between LLE and SPE depends on the required sample purity, sensitivity, sample throughput, and available resources.

Q3: What are the common analytical techniques for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common analytical technique.

  • HPLC-UV is a robust and widely available method. Detection is typically performed at a wavelength around 280-290 nm.

  • LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices and low concentrations of the analyte.

Q4: How is this compound related to caffeine?

A4: this compound is a major metabolite of caffeine in humans. Caffeine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, to paraxanthine (1,7-dimethylxanthine). Paraxanthine is then further metabolized to this compound. Therefore, the presence and concentration of this compound in biological fluids can be an indicator of caffeine consumption and metabolism.

Data Presentation

Table 1: Effect of pH on the Extraction Recovery of this compound using Liquid-Liquid Extraction (LLE) with Ethyl Acetate

pHExpected Recovery (%)Observations
2.085 - 95High recovery, but potential for extraction of other acidic interferences.
3.5 90 - 98 Optimal pH for high recovery and good selectivity.
5.080 - 90Good recovery, slight decrease as pH approaches the pKa.
7.040 - 60Significantly lower recovery as the compound becomes more ionized.
9.0< 20Poor recovery due to the deprotonated, highly polar nature of the molecule.

Note: The data presented are representative values based on the principles of acidic drug extraction and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and add 100 µL of 1M hydrochloric acid to adjust the pH to approximately 3-4.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of an internal standard solution (if used).

    • Add 50 µL of 1M phosphoric acid to adjust the pH to approximately 3.5.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate to the pre-treated plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase for HPLC analysis.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Incorrect pH of the sample Verify the pH of the sample after acidification. Ensure it is in the optimal range of 3-5.
Inefficient extraction solvent (LLE) Consider a more polar solvent if recovery is low, or a less polar solvent if interferences are high. A mixture of solvents (e.g., ethyl acetate:isopropanol 9:1) can also be tested.
SPE cartridge drying out Ensure the SPE cartridge does not go dry between the conditioning and sample loading steps.
Insufficient elution solvent volume (SPE) Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery from the cartridge.
Analyte binding to glassware Silanize glassware to prevent adsorption of the analyte.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak symmetry. Ensure the column is well-suited for polar acidic compounds.
Column overload Dilute the sample or inject a smaller volume.
Mismatch between injection solvent and mobile phase Reconstitute the final extract in the initial mobile phase.
Column degradation Replace the analytical column with a new one. Use a guard column to protect the analytical column.

Issue 3: High Background or Interfering Peaks

Possible Cause Troubleshooting Step
Co-extraction of matrix components Optimize the washing step in the SPE protocol. A wash with a weak organic solvent (e.g., 5% methanol in water) can help remove less polar interferences. For LLE, consider a back-extraction step.
Contaminated reagents or solvents Use high-purity, HPLC-grade solvents and freshly prepared reagents.
Carryover from previous injections Implement a needle wash step in the autosampler method with a strong solvent.

Visualizations

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) DMU This compound Paraxanthine->DMU (CYP2A6, CYP1A2) Methylxanthine7 7-Methylxanthine Theobromine->Methylxanthine7 Methylxanthine1 1-Methylxanthine Theophylline->Methylxanthine1 Methyluric_Acid1 1-Methyluric Acid Methylxanthine1->Methyluric_Acid1 (Xanthine Oxidase)

Caption: Metabolic pathway of caffeine to this compound.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Sample Urine/Plasma Sample Acidification Acidify to pH 3-5 Sample->Acidification Load Load Sample Acidification->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for SPE of this compound.

References

Validation & Comparative

Validation of 1,7-Dimethyluric Acid as a caffeine intake biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 1,7-Dimethyluric acid against other caffeine metabolites demonstrates its validity and reliability in assessing caffeine consumption for research and drug development.

In the realm of clinical research and drug development, accurate monitoring of dietary intake, particularly of widely consumed psychoactive substances like caffeine, is paramount. This compound (1,7-DMU), a major metabolite of caffeine, has emerged as a promising biomarker for objectively assessing caffeine consumption. This guide provides a detailed comparison of 1,7-DMU with other caffeine biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their study protocols.

Performance Comparison of Caffeine Intake Biomarkers

The utility of a biomarker is determined by its correlation with intake, sensitivity, and specificity. The following table summarizes the performance of this compound against other urinary caffeine metabolites based on data from large-scale human studies.

BiomarkerTypeCorrelation with Caffeine Intake (Spearman's ρ)[1]ROC Area Under the Curve (AUC)[2]Key Characteristics
This compound (1,7-DMU) Metabolite0.55 - 0.68> 0.9A major and specific downstream metabolite of caffeine.[2]
1-MethylxanthineMetabolite0.55 - 0.680.965A primary metabolite of caffeine.
Paraxanthine (1,7-Dimethylxanthine)Metabolite0.55 - 0.68Not specifiedThe major primary metabolite of caffeine.
TheophyllineMetabolite0.55 - 0.68Not specifiedA primary metabolite of caffeine.
1-Methyluric AcidMetabolite0.55 - 0.68> 0.9A downstream metabolite of caffeine.[2]
5-Acetylamino-6-amino-3-methyluracil (AAMU)Metabolite0.55 - 0.68Not specifiedA downstream metabolite of caffeine.
CaffeineParent Compound0.55 - 0.68Not specifiedDirect measure of recent intake, but with a shorter half-life.
TrigonellineOtherNot specified> 0.9Found in coffee but also other plant sources.[2]
Atractyligenin glucuronideOther0.5340.98Diterpene found in coffee.
Cyclo(isoleucylprolyl)Other0.5430.969Cyclic amino acid found in coffee.

Note: Spearman's ρ values are from a study on the US population (NHANES 2009-2010) and indicate a moderate correlation with self-reported caffeine intake.[3] An ROC AUC value greater than 0.9 signifies excellent sensitivity and specificity in distinguishing between high and low caffeine consumers.[2]

Caffeine Metabolism and the Formation of this compound

Caffeine is primarily metabolized in the liver by a series of enzymatic reactions. The cytochrome P450 enzyme CYP1A2 is responsible for the initial demethylation of caffeine into its three primary metabolites: paraxanthine, theobromine, and theophylline. Paraxanthine, the most abundant of these, is further metabolized by CYP2A6 to form this compound.[4]

CaffeineMetabolism Caffeine Caffeine Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (84%) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (8%) Theophylline Theophylline Caffeine->Theophylline CYP1A2 (8%) DMU_17 This compound Paraxanthine->DMU_17 CYP2A6

Caffeine Metabolism Pathway

Experimental Protocols

The validation of this compound as a caffeine intake biomarker relies on robust and accurate analytical methodologies. The standard method for quantifying caffeine and its metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of urinary caffeine metabolites. Specific parameters may need to be optimized based on the instrumentation and standards available.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • Dilute a known volume of the supernatant with a solution containing a stable isotope-labeled internal standard of this compound. This is crucial for accurate quantification.

  • The diluted sample may be subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes, although some methods employ a "dilute-and-shoot" approach.[5][6]

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of caffeine and its metabolites.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound and other caffeine metabolites.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of 1,7-DMU) and then monitoring for a specific product ion that is formed upon fragmentation. This highly selective technique ensures accurate identification and quantification, even in a complex matrix like urine.

  • Quantification: The concentration of 1,7-DMU in the urine sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Dilute Dilution Spike->Dilute SPE Solid-Phase Extraction (Optional) Dilute->SPE LC Liquid Chromatography (Separation) SPE->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant

References

A Comparative Analysis of 1,7-Dimethyluric Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical properties, biological activities, and analytical separation of 1,7-Dimethyluric Acid and its primary isomers, 1,3-Dimethyluric Acid and 3,7-Dimethyluric Acid. This report synthesizes available data to provide a comparative framework for researchers in pharmacology and drug development.

Introduction

This compound, along with its isomers 1,3-dimethyluric acid and 3,7-dimethyluric acid, are all metabolites of the widely consumed methylxanthines: caffeine, theophylline, and theobromine.[1][2] As key products of xenobiotic metabolism, understanding the distinct properties of these isomers is crucial for toxicology, pharmacology, and drug development. Differences in their methyl group positions on the purine ring structure can lead to variations in their chemical characteristics, biological activities, and metabolic fates. This guide provides a comparative analysis of these three dimethyluric acid isomers, summarizing their key properties, outlining experimental protocols for their differentiation, and visualizing relevant metabolic pathways.

Chemical and Physical Properties

This compound, 1,3-dimethyluric acid, and 3,7-dimethyluric acid share the same molecular formula (C₇H₈N₄O₃) and molecular weight (196.16 g/mol ).[2][3][4] However, the placement of the two methyl groups on the uric acid scaffold results in distinct chemical structures and, consequently, differences in their physicochemical properties.

PropertyThis compound1,3-Dimethyluric Acid3,7-Dimethyluric Acid
IUPAC Name 1,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
CAS Number 33868-03-0[3]944-73-0[4]13087-49-5[2]
Synonyms 1,7-DMU, 8-Hydroxyparaxanthine[3]Oxytheophylline[4]8-Hydroxytheobromine[2]
Metabolic Precursor(s) Paraxanthine (from Caffeine)[3]Theophylline, Caffeine[4]Theobromine[2]

Comparative Biological Activities

While comprehensive, direct comparative studies on the biological activities of the dimethyluric acid isomers are limited, existing research on their parent compounds and related xanthine derivatives provides valuable insights. Methylxanthines are well-known for their effects on the central nervous system and as bronchodilators, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). It is plausible that their metabolites, the dimethyluric acids, may retain some of this activity.

Adenosine Receptor Affinity: Caffeine and its analogues are known to be antagonists at A1 and A2A adenosine receptors.[5] Studies on various 1,3-dialkylxanthine derivatives have explored their affinity for A3 adenosine receptors.[6] While direct binding data for this compound and its isomers is not readily available, the structural similarity to potent adenosine receptor ligands suggests that they may interact with these receptors, potentially influencing a range of physiological processes. Further research is needed to quantify and compare the binding affinities of these isomers at the different adenosine receptor subtypes.

Phosphodiesterase (PDE) Inhibition: Theophylline, a precursor to 1,3-dimethyluric acid, is a non-selective PDE inhibitor, which contributes to its bronchodilatory effects.[7] Comparative studies on selective inhibitors for different PDE isozymes, such as PDE3 and PDE4, have been conducted in the context of airway smooth muscle relaxation.[8] The potential for dimethyluric acid isomers to act as PDE inhibitors, and any selectivity they may exhibit, remains an area for further investigation.

Cytochrome P450 (CYP) Enzyme Inhibition: The metabolism of the parent methylxanthines involves various CYP enzymes. For instance, theophylline is metabolized to 1,3-dimethyluric acid by CYP2E1 and CYP3A3.[7] The potential for the dimethyluric acid metabolites themselves to inhibit or induce CYP enzymes is an important consideration in drug development to assess potential drug-drug interactions. Standard in vitro assays using human liver microsomes can be employed to determine the IC50 values for each isomer against a panel of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[9][10]

Metabolic Pathways

The formation of this compound and its isomers is a key part of the metabolic clearance of dietary and therapeutic methylxanthines. The specific isomer produced depends on the initial substrate and the enzymatic pathways involved.

Metabolic Pathways of Dimethyluric Acid Isomers Metabolic Pathways of Dimethyluric Acid Isomers Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 DMU_1_3 1,3-Dimethyluric Acid Caffeine->DMU_1_3 Theophylline Theophylline Theophylline->DMU_1_3 CYP2E1, CYP3A3 Theobromine Theobromine DMU_3_7 3,7-Dimethyluric Acid Theobromine->DMU_3_7 DMU_1_7 This compound Paraxanthine->DMU_1_7 Xanthine Oxidase HPLC Analysis Workflow Workflow for HPLC Analysis of Dimethyluric Acid Isomers Sample_Prep Sample Preparation (Solid-Phase Extraction) HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Sample_Prep->HPLC_Separation UV_Detection UV Detection (~280 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Peak Identification & Quantification) UV_Detection->Data_Analysis

References

A Comparative Guide to Method Validation for 1,7-Dimethyluric Acid in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1,7-Dimethyluric Acid in human serum. While specific validated methods for this compound in serum are not abundantly available in the public domain, this document outlines robust methodologies based on the analysis of structurally similar compounds, such as caffeine and its metabolites, in human plasma. The principles and protocols detailed herein are readily adaptable for the validation of a this compound assay in serum.

The primary analytical techniques discussed are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Both methods are widely accepted for bioanalytical applications, each offering distinct advantages. This guide presents a side-by-side comparison of their performance characteristics, supported by experimental data extrapolated from relevant studies.

Method Performance Comparison

The selection of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The following tables summarize the key performance parameters for HPLC-UV and LC-MS/MS methods, based on the analysis of analogous compounds in human plasma.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Selectivity Moderate to GoodExcellent
Sensitivity (LLOQ) ~100 ng/mL[1]~4 ng/mL[2]
Linearity (r²) > 0.99[1]> 0.99[2]
Precision (%CV) < 10%[1]< 10%[2]
Accuracy (%Bias) < 15%[1]< 15%[2]
Sample Volume Typically higher (e.g., 100-500 µL)Typically lower (e.g., 30-100 µL)[2]
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and detection are crucial for successful method implementation and validation. The following sections provide representative protocols for both HPLC-UV and LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing serum or plasma samples for analysis is protein precipitation.

  • To 100 µL of serum sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

Method 1: HPLC-UV

This method is suitable for applications where high sensitivity is not a primary requirement and cost-effectiveness is important.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (typically around 280 nm).

Validation Parameters:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over a defined concentration range
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio ≥ 5
Selectivity No significant interfering peaks at the retention time of the analyte
Stability Analyte stable under various storage and processing conditions
Method 2: LC-MS/MS

LC-MS/MS is the preferred method for high-sensitivity and high-selectivity analysis, making it ideal for clinical and research applications requiring low detection limits.

Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Validation Parameters:

The validation parameters and acceptance criteria for LC-MS/MS are generally the same as for HPLC-UV, as outlined in the FDA and EMA guidelines on bioanalytical method validation.

Workflow and Pathway Diagrams

To provide a clear visual representation of the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the logical relationship between different validation experiments.

Bioanalytical Method Validation Workflow cluster_Planning 1. Planning & Development cluster_Validation 2. Method Validation Experiments cluster_Application 3. Sample Analysis & Reporting MethodDevelopment Method Development ProtocolDesign Validation Protocol Design MethodDevelopment->ProtocolDesign Selectivity Selectivity ProtocolDesign->Selectivity Linearity Linearity ProtocolDesign->Linearity Accuracy Accuracy ProtocolDesign->Accuracy Precision Precision ProtocolDesign->Precision LLOQ Lower Limit of Quantification ProtocolDesign->LLOQ Stability Stability ProtocolDesign->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis LLOQ->SampleAnalysis Stability->SampleAnalysis ValidationReport Validation Report Generation SampleAnalysis->ValidationReport

Bioanalytical Method Validation Workflow

Interrelationship of Validation Parameters Linearity Linearity Range Range Linearity->Range LLOQ Lower Limit of Quantification Range->LLOQ defines lower end Accuracy Accuracy Accuracy->Linearity Precision Precision Precision->Accuracy LOD Limit of Detection LLOQ->LOD Selectivity Selectivity Specificity Specificity Selectivity->Specificity Robustness Robustness Robustness->Precision Stability Stability Stability->Accuracy

Interrelationship of Validation Parameters

References

1,7-Dimethyluric Acid vs. Theobromine: A Comparative Guide to Caffeine Metabolite Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key caffeine metabolites, 1,7-Dimethyluric Acid (1,7-DMU) and theobromine, as biomarkers for assessing caffeine intake. This document synthesizes experimental data to offer an objective evaluation of their respective performances, aiding researchers in the selection of the most appropriate biomarker for their studies.

Introduction

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. This process results in a variety of metabolites that are excreted in urine. Among these, 1,7-DMU and theobromine are frequently considered as potential biomarkers of caffeine consumption. 1,7-DMU is a downstream metabolite of paraxanthine, the primary metabolite of caffeine (accounting for approximately 84% of caffeine metabolism), while theobromine is one of the three primary dimethylxanthine metabolites, formed by the N-7 demethylation of caffeine (representing about 8% of caffeine metabolism). The choice of biomarker can significantly impact the accuracy and interpretation of studies investigating caffeine intake and its physiological effects.

Quantitative Comparison of Biomarker Performance

The following table summarizes the key performance metrics of 1,7-DMU and theobromine as caffeine metabolite biomarkers based on available experimental data.

ParameterThis compound (1,7-DMU)TheobromineSource
Correlation with Caffeine Intake (Spearman's ρ) 0.55 - 0.68 (Moderate)0.15 - 0.33 (Low)[1][2]
Biomarker Specificity High (primarily a metabolite of caffeine via paraxanthine)Moderate (also found in cocoa products, tea, and mate)[3]
Sensitivity & Specificity (ROC AUC) Excellent (> 0.9)Data not explicitly available, but likely lower due to weaker correlation and dietary confounding.[4]
Pharmacokinetic Profile
Half-life (t½)Data not explicitly available~7.2 hours[5]
Time to Peak Concentration (Tmax) in UrineFollows the excretion of its precursor, paraxanthine.Variable, can be influenced by direct dietary intake.
Metabolic Pathway Dependence Dependent on both CYP1A2 (caffeine to paraxanthine) and subsequent enzymatic steps.Directly formed from caffeine via CYP1A2.

Discussion

The data presented indicates that This compound (1,7-DMU) generally serves as a more reliable and specific biomarker of caffeine intake compared to theobromine. The primary advantage of 1,7-DMU is its stronger correlation with caffeine consumption. A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) found that urinary concentrations of 1,7-DMU, along with other metabolites of the paraxanthine pathway, had a moderate correlation with caffeine intake, whereas theobromine and its metabolites exhibited a low correlation[1][2].

Furthermore, the utility of theobromine as a specific biomarker for caffeine from sources like coffee is confounded by its natural presence in other dietary products, most notably cocoa. This can lead to an overestimation of caffeine intake if the contribution from other dietary sources is not accounted for. In contrast, 1,7-DMU is a downstream metabolite of paraxanthine, which is the most abundant primary metabolite of caffeine, making it a more specific indicator of caffeine metabolism.

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and a general experimental workflow for the analysis of these biomarkers, the following diagrams are provided.

Caffeine Metabolic Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) ~84% Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) ~8% Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) ~8% Caffeine->Theophylline CYP1A2 DMU_17 This compound (1,7-DMU) Paraxanthine->DMU_17 Other_Metabolites_PX Other Paraxanthine Metabolites Paraxanthine->Other_Metabolites_PX Other_Metabolites_TB Other Theobromine Metabolites Theobromine->Other_Metabolites_TB

Caffeine's primary metabolic pathways.

Experimental Workflow for Biomarker Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Urine_Collection Urine Sample Collection Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Quantification Quantification of 1,7-DMU & Theobromine MSMS->Quantification Comparison Comparative Analysis Quantification->Comparison

General workflow for biomarker analysis.

Experimental Protocols

The following section outlines a typical experimental protocol for the simultaneous quantification of 1,7-DMU and theobromine in urine, based on methods described in the literature.

Objective:

To quantify the concentration of this compound and Theobromine in human urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Reagents:
  • Reference standards for this compound and Theobromine

  • Stable isotope-labeled internal standards (e.g., ¹³C₃-caffeine or specific labeled metabolites)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Urine collection containers

  • Centrifuge

  • HPLC-MS/MS system

Sample Preparation:
  • Urine Collection: Collect spot or 24-hour urine samples from subjects.

  • Pre-treatment: Centrifuge the urine samples to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load an aliquot of the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes of interest with an appropriate solvent, such as methanol or a mixture of dichloromethane and isopropanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC injection.

HPLC-MS/MS Analysis:
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed to achieve separation of the analytes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the detection of these metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1,7-DMU, theobromine, and their internal standards are monitored.

Data Analysis:
  • Quantification: Generate calibration curves using the reference standards. The concentration of 1,7-DMU and theobromine in the urine samples is determined by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

  • Normalization: Urinary creatinine levels should be measured to normalize the metabolite concentrations, which helps to account for variations in urine dilution.

Conclusion

Based on the currently available evidence, This compound is a superior biomarker for assessing caffeine intake compared to theobromine. Its higher correlation with caffeine consumption and greater specificity make it a more reliable indicator for researchers in pharmacology, nutrition, and drug development. While theobromine can provide some information, its utility is limited by its lower correlation with caffeine intake and the potential for confounding from other dietary sources. For accurate and robust assessment of caffeine exposure, the quantification of 1,7-DMU, preferably as part of a panel of paraxanthine-derived metabolites, is recommended. Further research directly comparing the performance of these two biomarkers in controlled intervention studies would be beneficial to further solidify these recommendations.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for 1,7-Dimethyluric Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic fields of clinical research, drug development, and metabolic studies, the precise and consistent measurement of biomarkers is paramount. This guide provides a comprehensive inter-laboratory comparison for the quantification of 1,7-Dimethyluric Acid, a key metabolite of caffeine.[1][2] Addressed to researchers, scientists, and drug development professionals, this document offers a synthesized analysis of performance across multiple laboratories, detailed experimental protocols, and critical data visualizations to support methodological validation and selection.

Performance Benchmark: A Comparative Analysis

To assess the state of this compound quantification, a hypothetical inter-laboratory study was conducted. Ten laboratories were provided with a standardized human urine sample spiked with a reference concentration of 5.00 µg/mL this compound. The anonymized results, including reported concentrations, standard deviations, and calculated Z-scores, are summarized below. The Z-score indicates how many standard deviations an observation is from the mean, with a score between -2 and +2 generally considered acceptable.

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (SD)Z-ScorePerformance
Lab A4.950.15-0.33Satisfactory
Lab B5.100.200.67Satisfactory
Lab C4.880.18-0.80Satisfactory
Lab D5.350.252.33Questionable
Lab E4.920.12-0.53Satisfactory
Lab F5.050.190.33Satisfactory
Lab G4.750.22-1.67Satisfactory
Lab H5.250.211.67Satisfactory
Lab I4.600.30-2.67Unsatisfactory
Lab J5.010.170.07Satisfactory
Consensus Mean 4.98 0.23
Reference Value 5.00

Unveiling the Methodology: A Standardized Protocol

The following protocol represents a standard methodology for the quantification of this compound in human urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique.

1. Sample Preparation

  • Thawing and Centrifugation: Frozen urine samples are thawed at room temperature and centrifuged at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilution: A 100 µL aliquot of the supernatant is diluted with 900 µL of an internal standard solution (e.g., ¹³C-labeled this compound in 5% methanol/water).

  • Filtration: The diluted sample is vortexed and then filtered through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • This compound: Precursor ion (m/z) 197.1 -> Product ion (m/z) 140.1.

      • Internal Standard: Precursor ion (m/z) 200.1 -> Product ion (m/z) 143.1.

3. Calibration and Quantification

  • A calibration curve is constructed using a series of known concentrations of this compound standards prepared in a blank urine matrix.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to generate a linear regression curve.

  • The concentration of this compound in the unknown samples is then calculated from this calibration curve.

Visualizing the Process

To further elucidate the analytical and biological context of this compound measurement, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation dilution Dilution with Internal Standard centrifugation->dilution filtration Filtration dilution->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification report Final Report quantification->report

Experimental workflow for this compound measurement.

This compound is a downstream metabolite in the caffeine metabolism pathway.[2] Understanding this pathway is crucial for interpreting its concentration in biological samples.

caffeine_metabolism caffeine Caffeine paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~80% theophylline Theophylline caffeine->theophylline ~4% theobromine Theobromine caffeine->theobromine ~12% dm_uric_acid This compound paraxanthine->dm_uric_acid other_metabolites Other Metabolites theophylline->other_metabolites theobromine->other_metabolites

Simplified metabolic pathway of caffeine.

This guide serves as a foundational resource for laboratories involved in the measurement of this compound, promoting standardized practices and enhancing the comparability of data across different research studies.

References

A Comparative Guide to the Correlation of Urinary and Plasma 1,7-Dimethyluric Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,7-Dimethyluric acid levels in urine and plasma, supported by experimental data. This compound, a major metabolite of caffeine, is frequently utilized as a biomarker for caffeine consumption. Understanding its distribution and correlation in different biological matrices is crucial for clinical and research applications.

Data Presentation: Quantitative Comparison of this compound in Urine and Plasma

The following table summarizes the pharmacokinetic parameters of this compound in both plasma and urine, derived from a study involving healthy subjects who consumed a coffee product containing 70.69 mg of caffeine.

ParameterPlasmaUrineReference
Analyte This compoundThis compound[1][2]
Detection Status Detected (among other methyluric acids)Quantified[1][2]
Peak Concentration (Cmax) Not explicitly quantified150.52 µM (as part of total methyluric acids)[1][2]
Time to Peak Concentration (Tmax) 0.5 - 12 hours12 hours[1][2]

Note: While this compound was detected in plasma, its specific concentration was not reported in this particular study; the Cmax in urine represents the major metabolite, 1-methyluric acid, with other methyluric acids, including this compound, also being detected.[1][2]

Correlation Analysis

Direct statistical correlation studies between plasma and urinary levels of this compound are not extensively available in the reviewed literature. However, the pharmacokinetic data suggests a temporal relationship. The appearance of this compound in plasma precedes its peak excretion in urine. Generally, for xenobiotic metabolites, a positive correlation between plasma and urinary concentrations is expected, although the strength of this correlation can be influenced by various factors including renal clearance, metabolic rate, and hydration status. One study on a broad range of metabolites found that xenobiotics, as a class, tend to have strong correlations between their plasma and urine levels.[3]

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in human plasma and urine, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Analysis of this compound in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., a stable isotope-labeled this compound) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 197.1 -> 140.1).

    • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity.

Analysis of this compound in Human Urine

1. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of an aqueous solution containing the internal standard.

  • Vortex the diluted sample.

  • Inject a portion of the diluted sample directly into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other urinary metabolites (e.g., 2% B to 80% B over 8 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 197.1 -> 140.1).

    • Instrument Parameters: Optimize instrument settings for optimal signal intensity.

Mandatory Visualization

Caffeine Metabolism and Sample Analysis Workflow

Caffeine Metabolism and Sample Analysis Workflow cluster_metabolism Caffeine Metabolism cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Plasma Plasma Sample Urine Urine Sample DMU This compound Paraxanthine->DMU Xanthine Oxidase PlasmaPrep Plasma Preparation (Protein Precipitation) Plasma->PlasmaPrep UrinePrep Urine Preparation (Dilution) Urine->UrinePrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS UrinePrep->LCMS PlasmaData Plasma Concentration Data LCMS->PlasmaData UrineData Urine Concentration Data LCMS->UrineData Correlation Correlation Analysis PlasmaData->Correlation UrineData->Correlation

Caption: Workflow of caffeine metabolism to this compound and its subsequent analysis in plasma and urine.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 1,7-Dimethyluric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. 1,7-Dimethyluric acid, a primary metabolite of caffeine, serves as a crucial biomarker in various physiological and pharmacological studies.[1] This guide provides a comparative overview of the analytical methods used for the determination of this compound, with a focus on their accuracy and precision, supported by experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique for the analysis of this compound.[2][3] A comparison of key performance metrics for different HPLC-based methods is summarized below.

Analytical MethodAnalyte(s)MatrixAccuracy/Recovery (%)Precision (RSD %)Linearity (r²)Reference
HPLC-MS/MS Caffeine and 5 metabolites including this compoundUrineNot explicitly stated, but method is validatedIntra-day CV < 6.5%, Inter-day CV < 4.8%Not explicitly stated, but method is validated[4]
HPLC/UV Uric acid, Hypoxanthine, CreatinineHuman Urine98 to 102%Intraday and interday variability < 4.6%> 0.99[5]
HPLC-DAD Uric acid and other analytesHuman Urine95.34 to 104.47%< 4.48%> 0.999[6]
RRLC-DAD/FLD Uric acidCereals and Pulses85.1% - 92.7%< 7.25%> 0.995[7]

CV: Coefficient of Variation; RSD: Relative Standard Deviation; r²: Coefficient of Determination; RRLC: Rapid Resolution Liquid Chromatography; DAD: Diode Array Detector; FLD: Fluorescence Detector.

Detailed Experimental Protocols

The methodologies outlined below are based on established and validated analytical procedures for this compound and related compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices like urine.[4]

Sample Preparation:

  • Urine samples are diluted with a buffer solution.

  • The diluted samples are then centrifuged to remove any particulate matter before injection into the HPLC system.[4]

Chromatographic Conditions:

  • HPLC System: HP 1100 binary HPLC pump.[4]

  • Autosampler: CTC PAL autosampler.[4]

  • Column: YMC-Pack C30 HPLC column (50 x 2.1 mm i.d., 3 µm film thickness).[4]

  • Mobile Phase:

    • Eluent A: 0.5% acetic acid.[4]

    • Eluent B: 100% acetonitrile.[4]

  • Flow Rate: 200 µl/min.[4]

  • Injection Volume: 10 µl.[4]

  • Column Temperature: 60 °C.[4]

  • Gradient Elution:

    • 0 to 1.5 min: Start at 1.5% B, ramp to 18% B.[4]

    • 1.5 to 5 min: Ramp from 18% to 100% B.[4]

    • 5 to 7 min: Hold at 100% B.[4]

  • Total Analysis Time: 11.5 minutes (including re-equilibration).[4]

Mass Spectrometry Detection:

  • The specific parameters for the tandem mass spectrometer (e.g., ion source, collision energy) are optimized for the detection of this compound and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While the cited example is for uric acid, the principles are directly applicable for the analysis of its methylated derivatives like this compound.

Sample Preparation:

  • Urine samples are appropriately diluted.[5]

Chromatographic Conditions:

  • Column: C-18 column (100 mm × 4.6 mm) with a C-18 precolumn (25 mm × 4.6 mm).[5]

  • Mobile Phase: 20 mM Potassium phosphate buffer (pH 7.25).[5]

  • Flow Rate: 0.40 mL/min.[5]

  • Detection: UV at 235 nm.[5]

  • Internal Standard: Tyrosine can be used as an internal standard to improve accuracy.[5]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-based methods.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Dilution Dilution with Buffer Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Injection HPLC Injection Centrifugation->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for the analysis of this compound.

References

Navigating the Matrix: A Comparative Guide to Sample Preparation for 1,7-Dimethyluric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 1,7-Dimethyluric acid (1,7-DMU), a key metabolite of caffeine, is crucial for pharmacokinetic studies, drug metabolism research, and clinical diagnostics.[1][2] The choice of sample preparation technique is a critical determinant of assay sensitivity, accuracy, and reproducibility, directly impacting the quality of downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of common sample preparation techniques for 1,7-DMU from biological matrices, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.

Comparison of Key Performance Metrics

The efficacy of a sample preparation method is evaluated by several key parameters. The following table summarizes the performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a simple Dilution approach for the analysis of this compound and related compounds.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Dilution ("Dilute and Shoot")
Analyte Recovery >90%[3]85-115%72.9-98.9%[4]~100% (by definition)
Matrix Effect High potential for ion suppressionModerate, cleaner than PPTLow, provides cleanest extractsHigh, significant ion suppression
Limit of Quantification (LOQ) 1-5 ng/mL[5]Analyte dependent0.1-0.5 µg/mL[4]≤25 nM[6]
Reproducibility (%RSD) <15%<15%1.0–17.6%[4]<6.5%[6]
Simplicity & Speed High (Fastest)ModerateLow (Most complex)Very High (Fast and simple)
Cost per Sample LowLow-ModerateHighVery Low
Solvent Consumption ModerateHighModerateVery Low

Experimental Methodologies and Workflows

An effective sample preparation strategy is essential for removing interferences such as proteins and phospholipids from complex biological matrices like plasma, serum, or urine, thereby enhancing the reliability of LC-MS/MS analysis.[3][7][8]

Protein Precipitation (PPT)

Principle: This technique utilizes a water-miscible organic solvent, such as acetonitrile or methanol, to alter the polarity of the solution, causing proteins to denature and precipitate.[3][8] The precipitated proteins are then separated by centrifugation or filtration, and the supernatant containing the analyte of interest is collected for analysis.

Experimental Protocol (for Plasma/Serum):

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used). This corresponds to a 3:1 solvent-to-sample ratio.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][11] The analyte partitions into the organic phase, leaving matrix interferences behind in the aqueous phase. The choice of organic solvent is critical and depends on the polarity of the analyte.

Experimental Protocol (for Urine):

  • Pipette 500 µL of the urine sample into a glass screw-cap tube.

  • Add an appropriate internal standard.

  • Adjust the pH of the sample if necessary to ensure the analyte is in a neutral, unionized state, which enhances its partitioning into the organic solvent.

  • Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Cap the tube and vortex for 2 minutes, followed by mechanical shaking for 15 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a nitrogen stream.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[12] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent.[12][13] Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can provide superior cleanup for complex matrices.[13]

Experimental Protocol (Mixed-Mode Cation Exchange for Urine):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Loading: Dilute the urine sample 1:1 with 4% phosphoric acid and load 1 mL onto the cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M formic acid.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the 1,7-DMU with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Dilution ("Dilute and Shoot")

Principle: This is the simplest approach, where the sample is merely diluted with a suitable solvent (often the mobile phase or water) before being directly injected into the LC-MS/MS system. While fast and inexpensive, it provides minimal sample cleanup and can lead to significant matrix effects and contamination of the instrument.[6]

Experimental Protocol (for Urine):

  • Thaw frozen urine samples and mix thoroughly.[6]

  • Take a 10 µL aliquot of the urine sample.

  • Dilute the sample with 90 µL of a dilution buffer (e.g., 25 mM ammonium formate, pH 2.75) containing the internal standard.[6]

  • Vortex the mixture.

  • Centrifuge the sample to remove any particulate matter.[6]

  • Inject the supernatant directly into the LC-MS/MS system.

Workflow Visualization

The following diagrams illustrate the logical flow of the described sample preparation techniques.

SamplePrepWorkflow cluster_start Initial Sample cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_dil Dilution cluster_end Final Steps start Biological Matrix (Plasma, Urine, etc.) ppt1 Add Organic Solvent (e.g., Acetonitrile) start->ppt1 lle1 Add Immiscible Organic Solvent start->lle1 spe1 Condition & Equilibrate Cartridge start->spe1 dil1 Add Dilution Buffer & Internal Standard start->dil1 ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 dry Evaporate to Dryness ppt4->dry lle2 Vortex/Shake lle1->lle2 lle3 Centrifuge (Phase Separation) lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->dry spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe4->dry dil2 Vortex dil1->dil2 dil3 Centrifuge dil2->dil3 dil4 Collect Supernatant dil3->dil4 analysis LC-MS/MS Analysis dil4->analysis Direct Injection recon Reconstitute dry->recon recon->analysis

Caption: General workflow for common sample preparation techniques.

DecisionTree start Start: Define Assay Requirements q1 High Throughput & Speed Critical? start->q1 q2 Lowest LOQ & Cleanest Extract Needed? q1->q2 No dilute Dilute and Shoot q1->dilute Yes (if matrix effects tolerable) ppt Protein Precipitation q1->ppt Yes (if some cleanup needed) q3 Moderate Cleanup, Low Cost? q2->q3 No spe Solid-Phase Extraction q2->spe Yes q3->ppt No (Re-evaluate PPT) lle Liquid-Liquid Extraction q3->lle Yes

References

Safety Operating Guide

Proper Disposal of 1,7-Dimethyluric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 1,7-Dimethyluric Acid must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, responsible disposal is a critical component of laboratory best practices.[1][2] This guide provides essential safety and logistical information for the proper management of this compound waste.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes dust masks (type N95 in the US), eye shields, and gloves. In the event of a spill, clean up the solid material immediately, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For detailed first-aid measures, refer to the product's Safety Data Sheet (SDS).

General Disposal Principles

The primary guideline for the disposal of this compound is to act in accordance with local, state, and federal regulations.[4] Laboratory-generated waste is regulated from its point of origin to its final treatment or disposal.[5][6] Therefore, consulting your institution's Environmental Health and Safety (EHS) office is a mandatory first step to ensure compliance with all applicable policies.

Step-by-Step Disposal Procedures

For laboratories without a specific protocol for this compound, the following general procedures for non-hazardous chemical waste should be followed:

  • Waste Characterization : Confirm that the this compound waste is not mixed with any hazardous substances. If it is contaminated with hazardous materials (e.g., ignitable, corrosive, reactive, or toxic chemicals), it must be treated as hazardous waste.[5][6]

  • Containerization :

    • Use a compatible, leak-proof container with a secure screw-top cap.[7] Plastic containers are often preferred.[6]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

    • The container must be clean and free of any residue from previous chemicals. If reusing a container, ensure the original label is completely removed or defaced.[8]

  • Labeling :

    • Clearly label the waste container with "Waste this compound" and the date accumulation started.[8]

    • Accurate labeling is crucial for safe handling and disposal by EHS personnel.[6]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]

    • Ensure the container is kept closed at all times, except when adding waste.[5][6]

    • Store incompatible waste types separately to prevent accidental reactions. For example, acids and bases should be stored apart.[7]

  • Disposal Request :

    • Once the container is full or has been in storage for the maximum allowable time (often up to 12 months for non-acute hazardous waste), contact your institution's EHS office to request a waste pickup.[5][6]

    • Complete and submit any required hazardous waste disposal forms.[5]

While some guidelines suggest that very small quantities of non-hazardous, water-soluble solids may be eligible for sewer disposal, this should only be done after explicit approval from your EHS office.[9] Unauthorized sewer disposal can lead to regulatory violations.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the provided search results. For general laboratory chemical waste, the following federal guidelines for Satellite Accumulation Areas apply:

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)

Data sourced from general laboratory waste management guidelines.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Characterize Waste: This compound (Non-Hazardous) B Select Compatible Container (Clean, Leak-proof, with Cap) A->B C Label Container: 'Waste this compound' + Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Container Full or Max Storage Time Reached? E->F F:e->E:w No G Contact EHS for Pickup F->G Yes H Complete Waste Disposal Form G->H I EHS Collects Waste H->I

Disposal workflow for this compound.

By following these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.